Product packaging for 2-Methyl-5-nitronicotinic acid(Cat. No.:CAS No. 59290-81-2)

2-Methyl-5-nitronicotinic acid

Cat. No.: B1346449
CAS No.: 59290-81-2
M. Wt: 182.13 g/mol
InChI Key: QGKUVJPQLXSHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-5-nitronicotinic acid is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O4 B1346449 2-Methyl-5-nitronicotinic acid CAS No. 59290-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-6(7(10)11)2-5(3-8-4)9(12)13/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKUVJPQLXSHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301868
Record name 2-methyl-5-nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59290-81-2
Record name 59290-81-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-5-nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-nitropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-nitronicotinic Acid (CAS No. 59290-81-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitronicotinic acid, with the Chemical Abstracts Service (CAS) number 59290-81-2, is a substituted pyridine carboxylic acid that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a pyridine ring functionalized with a methyl group, a nitro group, and a carboxylic acid, provides multiple reactive sites for the construction of more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in medicinal chemistry and drug discovery. The strategic placement of the nitro group, a powerful electron-withdrawing group, and the carboxylic acid handle make this compound a versatile scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

PropertyValueSource
CAS Number 59290-81-2[1][3]
Molecular Formula C₇H₆N₂O₄[3]
Molecular Weight 182.14 g/mol [3]
Appearance Light brown to brown solid[4]
Melting Point 215-215.5 °C[4]
Boiling Point 370.1 ± 42.0 °C (Predicted)[4]
Density 1.477 ± 0.06 g/cm³ (Predicted)[4]
pKa 2.47 ± 0.10 (Predicted)[4]
Storage Sealed in a dry environment at room temperature.[4]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ethyl ester, ethyl 2-methyl-5-nitronicotinate. This method provides a reliable and high-yielding route to the desired carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 2-methyl-5-nitronicotinate

This protocol is based on a general procedure described in the literature.[4]

Materials:

  • Ethyl 2-methyl-5-nitronicotinate

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-methyl-5-nitronicotinate (e.g., 300 g, 1.4 mol) in a mixture of hydrochloric acid (e.g., 800 mL) and water (e.g., 800 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction solution with a significant volume of water (e.g., 2.0 L).

  • Neutralization and Precipitation: Slowly and carefully neutralize the solution by adding solid sodium bicarbonate in portions with stirring until the pH reaches approximately 5.0. A precipitate will gradually form during this process.

  • Isolation of Product: Cool the mixture further in an ice bath to maximize precipitation. Collect the solid product by filtration using a Buchner funnel.

  • Drying: Dry the collected solid to obtain this compound. A yield of approximately 85.7% can be expected.[4]

Characterization:

The final product can be characterized using standard analytical techniques:

  • ¹H NMR (DMSO-d₆, 300 MHz): δ = 2.84 (s, 3H), 8.74-8.75 (d, 1H), 9.35-9.36 (d, 1H), 13.90 (s, 1H).[4]

  • LC-MS: [M-H]⁻ peak at m/z 180.9.[4]

SynthesisWorkflow start Ethyl 2-methyl-5-nitronicotinate reflux Reflux (1 hr) start->reflux Add reagents HCl, H₂O reagents->reflux Add workup Cool, Dilute with H₂O reflux->workup neutralize Neutralize with NaHCO₃ (pH ~5) workup->neutralize precipitate Precipitation neutralize->precipitate filtration Filter and Dry precipitate->filtration product This compound filtration->product

Synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have shown promise in various areas of drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents.

Role as a Precursor to Bioactive Hydrazones

Research has demonstrated that this compound can be converted to its corresponding hydrazide, which can then be condensed with various aldehydes to form a library of hydrazone derivatives.[4][5] These hydrazones have been investigated for their biological activities.

  • Antimicrobial Activity: Hydrazones derived from 2-methyl-5-nitro-6-phenylnicotinohydrazide have been synthesized and evaluated for their antibacterial and antifungal properties.[4][5] This line of research is significant as the hydrazone moiety is a common pharmacophore in various antimicrobial drugs.

Potential in the Synthesis of Kinase Inhibitors

While direct evidence for the use of this compound in synthesizing kinase inhibitors is not prevalent in the public domain, its structural analog, 2-methylnicotinic acid, is a known intermediate in the synthesis of specific IKK beta inhibitor drugs like ML-120B and the oncolytic drug BAY-1082439.[6] This suggests that the 2-methylnicotinic acid scaffold is a viable starting point for developing kinase inhibitors. The introduction of a nitro group, as in this compound, could be a strategic modification to modulate the electronic properties and binding interactions of potential inhibitors with their target kinases.

Applications parent This compound hydrazide Hydrazide Derivatives parent->hydrazide Conversion kinase_scaffold Potential Kinase Inhibitor Scaffold parent->kinase_scaffold Structural Motif anti_inflammatory Anti-inflammatory Agents parent->anti_inflammatory Potential Precursor hydrazones Bioactive Hydrazones hydrazide->hydrazones Condensation antimicrobial Antimicrobial Agents hydrazones->antimicrobial kinase_inhibitors Kinase Inhibitors kinase_scaffold->kinase_inhibitors

References

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Methyl-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-5-nitronicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular architecture, physicochemical characteristics, synthesis, and spectroscopic signature. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and other advanced chemical applications.

Introduction: The Significance of Nicotinic Acid Scaffolds

Nicotinic acid, or vitamin B3, and its derivatives are fundamental building blocks in numerous biological processes and have found extensive applications in drug discovery.[1] The pyridine ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[2] The introduction of substituents, such as methyl and nitro groups, onto the nicotinic acid core can significantly modulate its electronic properties, reactivity, and biological activity. This compound, with its unique arrangement of a carboxylic acid, a methyl group, and a nitro group on the pyridine ring, presents an intriguing candidate for further investigation in various therapeutic areas, including oncology and infectious diseases.[3][4] The electron-withdrawing nature of the nitro group, in particular, can influence the molecule's interaction with biological targets and its potential as a synthetic intermediate.[5]

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 59290-81-2) possesses a distinct molecular structure that dictates its chemical behavior.[6][7] The molecule consists of a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with a carboxylic acid group, and at the 5-position with a nitro group.

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₇H₆N₂O₄[6][7]
Molecular Weight 182.13 g/mol [6]
CAS Number 59290-81-2[6][7]
Appearance Light brown to brown solidChemicalBook
Melting Point 215-215.5 °CChemicalBook
Boiling Point (Predicted) 370.1 ± 42.0 °CChemicalBook
Density (Predicted) 1.477 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 2.47 ± 0.10ChemicalBook

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common laboratory-scale preparation involves the hydrolysis of its corresponding ethyl ester, ethyl 2-methyl-5-nitronicotinate. This precursor can be synthesized through the nitration of ethyl 2-methylnicotinate. While a direct nitration of 2-methylnicotinic acid is plausible, the esterification prior to nitration can prevent unwanted side reactions involving the carboxylic acid group.

Synthesis from Ethyl 2-methyl-5-nitronicotinate (Hydrolysis)

A reliable method for the preparation of this compound is the acid-catalyzed hydrolysis of ethyl 2-methyl-5-nitronicotinate. This procedure is advantageous due to the relatively straightforward reaction conditions and good yield.

G start Ethyl 2-methyl-5-nitronicotinate step1 Dissolve in a mixture of hydrochloric acid and water. start->step1 step2 Heat the reaction mixture under reflux for 1 hour. step1->step2 step3 Cool to room temperature and dilute with water. step2->step3 step4 Neutralize with solid sodium bicarbonate to pH ~5.0. step3->step4 step5 Cool the mixture to facilitate precipitation. step4->step5 step6 Collect the precipitate by filtration. step5->step6 end This compound (Brown solid) step6->end

Caption: Workflow for the synthesis of this compound via hydrolysis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-methyl-5-nitronicotinate (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.

  • Heating: Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Dilute the solution with a significant volume of water.

  • Neutralization and Precipitation: Slowly add solid sodium bicarbonate with stirring until the pH of the solution reaches approximately 5.0. A precipitate will form during this process.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Drying: Dry the collected brown solid to obtain this compound. A typical yield for this reaction is around 85%.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides key information about the hydrogen atoms in the molecule. The expected chemical shifts (in ppm) in a suitable solvent like DMSO-d₆ are as follows:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~2.84singlet3H
Pyridine-H~8.74-8.75doublet1H
Pyridine-H~9.35-9.36doublet1H
-COOH~13.90singlet (broad)1H

Source: ChemicalBook, based on ¹H NMR (DMSO-d₆, 300 MHz)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. While a specific spectrum was not found, typical ranges for these functional groups are:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)H-bonded stretching
C-H (Aromatic/Methyl)3100-2850Stretching
C=O (Carboxylic Acid)1760-1690Stretching
C=C, C=N (Aromatic Ring)1600-1450Stretching
N-O (Nitro Group)1550-1475 (asymmetric)Stretching
N-O (Nitro Group)1360-1290 (symmetric)Stretching
Mass Spectrometry (MS)

In mass spectrometry, this compound (m/z = 182.13) is expected to show a molecular ion peak. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 amu), the nitro group (-46 amu), and other characteristic cleavages of the pyridine ring. LC-MS analysis has shown a [M-1]⁻ peak at 180.9, corresponding to the deprotonated molecule.

Potential Applications and Future Directions

While specific biological activity data for this compound is limited in the public domain, the structural motifs present in the molecule suggest several potential areas of application. Nicotinic acid and its derivatives have been investigated for a wide range of therapeutic effects, including as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][8] The presence of the nitro group can enhance antimicrobial activity, as seen in many nitroaromatic and nitroheterocyclic drugs.[4]

Therefore, this compound represents a valuable starting point for the synthesis of novel compounds with potential biological activity. It can be a precursor for the synthesis of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships. Further research into the biological evaluation of this compound and its derivatives is warranted to uncover its full therapeutic potential.

References

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Methyl-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methyl-5-nitronicotinic Acid

This compound, a substituted pyridine derivative, is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its structural motifs are found in molecules targeting a range of therapeutic areas. The strategic placement of the methyl, nitro, and carboxylic acid groups on the pyridine ring allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. The efficient and scalable synthesis of this compound is therefore of paramount importance.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials, the rationale behind the chosen synthetic strategies, and detailed experimental protocols. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to make informed decisions about the most suitable synthetic approach for their specific needs, considering factors such as cost, scalability, and safety.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several key starting materials. The choice of the initial substrate significantly influences the overall synthetic route, including the number of steps, the required reagents, and the complexity of the purification process. The most common and practical starting materials are:

  • 2-Methylnicotinic Acid: A direct precursor that requires a nitration step.

  • 2,6-Lutidine: An inexpensive and readily available starting material that necessitates selective oxidation and subsequent nitration.

  • 2-Methyl-5-nitropyridine: Requires oxidation of the methyl group to a carboxylic acid.

Each of these routes will be discussed in detail, including the underlying chemical principles and step-by-step experimental procedures.

Route 1: Nitration of 2-Methylnicotinic Acid

This is one of the most direct routes to this compound. The commercially available 2-methylnicotinic acid is subjected to electrophilic aromatic substitution to introduce the nitro group at the 5-position.

Causality Behind Experimental Choices

The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating methyl group and the directing effect of the carboxylic acid group (which deactivates the ring but directs meta to itself) favor the introduction of the nitro group at the 5-position. A strong nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, is required to overcome the inherent low reactivity of the pyridine ring. The reaction temperature must be carefully controlled to prevent side reactions and ensure the desired regioselectivity.

Experimental Protocol: Nitration of 2-Methylnicotinic Acid

Materials:

  • 2-Methylnicotinic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Sodium bicarbonate (for neutralization)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2-methylnicotinic acid to an excess of concentrated sulfuric acid while cooling in an ice-salt bath to maintain the temperature below 10 °C.

  • Once the 2-methylnicotinic acid is completely dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate out of the solution. If the solution is still strongly acidic, carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is around 4-5 to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Visualization of the Reaction Pathway

Nitration_of_2_Methylnicotinic_Acid start 2-Methylnicotinic Acid reagents HNO₃, H₂SO₄ start->reagents product This compound reagents->product caption Figure 1: Synthesis via Nitration

Figure 1: Synthesis via Nitration

Route 2: From 2,6-Lutidine via Oxidation and Nitration

This route utilizes the inexpensive and readily available starting material, 2,6-lutidine. The synthesis involves two key transformations: the selective oxidation of one of the methyl groups to a carboxylic acid, followed by the nitration of the resulting 2-methylnicotinic acid.

Causality Behind Experimental Choices

The selective mono-oxidation of 2,6-lutidine to 2-methylnicotinic acid is a critical step. Various oxidizing agents can be employed, such as potassium permanganate or nitric acid under specific conditions. The reaction conditions must be carefully controlled to prevent the over-oxidation to pyridine-2,6-dicarboxylic acid. The subsequent nitration step follows the same principles as described in Route 1.

Experimental Protocol: From 2,6-Lutidine

Step 1: Selective Oxidation of 2,6-Lutidine to 2-Methylnicotinic Acid

Materials:

  • 2,6-Lutidine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (for quenching excess KMnO₄)

  • Water

Procedure:

  • In a large round-bottom flask, dissolve 2,6-lutidine in water containing sodium hydroxide.

  • Slowly add a solution of potassium permanganate in water to the reaction mixture with vigorous stirring. The addition should be exothermic, and the temperature should be controlled with an ice bath.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Quench any excess permanganate in the filtrate by the addition of a small amount of sodium bisulfite.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The 2-methylnicotinic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step 2: Nitration of 2-Methylnicotinic Acid

Follow the protocol described in Route 1 .

Visualization of the Reaction Pathway

From_2_6_Lutidine start 2,6-Lutidine reagents1 1. KMnO₄, NaOH 2. HCl start->reagents1 intermediate 2-Methylnicotinic Acid reagents1->intermediate reagents2 HNO₃, H₂SO₄ intermediate->reagents2 product This compound reagents2->product caption Figure 2: Synthesis from 2,6-Lutidine

Figure 2: Synthesis from 2,6-Lutidine

Route 3: Oxidation of 2-Methyl-5-nitropyridine

This approach starts with 2-methyl-5-nitropyridine, which can be synthesized from 2-methyl-5-aminopyridine via a Sandmeyer-type reaction or other methods. The key step in this route is the oxidation of the methyl group to a carboxylic acid.

Causality Behind Experimental Choices

The oxidation of the methyl group on the pyridine ring can be achieved using strong oxidizing agents. The presence of the nitro group further deactivates the ring, making the methyl group the primary site of oxidation. Similar to the oxidation of 2,6-lutidine, careful control of reaction conditions is necessary to achieve the desired transformation without degrading the molecule.

Experimental Protocol: Oxidation of 2-Methyl-5-nitropyridine

Materials:

  • 2-Methyl-5-nitropyridine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid

  • Sodium bisulfite

  • Water

Procedure:

  • Suspend 2-methyl-5-nitropyridine in an aqueous solution of sulfuric acid in a round-bottom flask.

  • Heat the mixture and slowly add potassium permanganate in portions. The reaction is exothermic and should be controlled.

  • After the addition is complete, continue heating the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and decolorize it by adding a solution of sodium bisulfite.

  • The product, this compound, will precipitate upon cooling.

  • Collect the solid by filtration, wash with cold water, and dry. Recrystallization may be necessary for higher purity.

Visualization of the Reaction Pathway

Oxidation_of_2_Methyl_5_nitropyridine start 2-Methyl-5-nitropyridine reagents KMnO₄, H₂SO₄ start->reagents product This compound reagents->product caption Figure 3: Synthesis via Oxidation

An In-depth Technical Guide to 2-Methyl-5-nitronicotinic Acid: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-5-nitronicotinic acid, a key heterocyclic building block in contemporary medicinal chemistry. While a singular moment of "discovery" for this compound is not prominently documented, its history is intrinsically linked to the ongoing development of novel therapeutics. This document will delve into its plausible synthesis, robust characterization methods, and its significant role as a synthetic intermediate, particularly in the pursuit of selective modulators for challenging neurological targets.

Compound Profile and Physicochemical Properties

This compound, identified by the CAS Number 59290-81-2, is a substituted pyridine derivative.[1] The presence of a carboxylic acid group, a methyl group, and a nitro group on the pyridine ring makes it a versatile intermediate for further chemical modifications. The electron-withdrawing nature of the nitro group and the carboxylic acid significantly influences the reactivity of the pyridine ring, making it a subject of interest for synthetic chemists.

PropertyValueSource
CAS Number 59290-81-2[1]
Molecular Formula C₇H₆N₂O₄[1]
Molecular Weight 182.13 g/mol [1]
IUPAC Name 2-methyl-5-nitropyridine-3-carboxylic acid
Appearance Typically an off-white to pale yellow solid

Synthesis of this compound: A Plausible and Referenced Approach

The synthesis of this compound can be logically achieved through the electrophilic nitration of 2-methylnicotinic acid. This method is analogous to established procedures for the nitration of other nicotinic acid derivatives.[2] The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the reaction can be driven to completion under forceful conditions using a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3]

Proposed Synthesis Pathway

Synthesis of this compound start 2-Methylnicotinic Acid reagents HNO₃ / H₂SO₄ start->reagents product This compound reagents->product caption Figure 1: Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions.

Materials:

  • 2-Methylnicotinic acid (starting material)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice

  • Deionized water

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly and portion-wise, add 2-methylnicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.[2]

  • Once the addition is complete and the solid has dissolved, begin the dropwise addition of concentrated nitric acid via the dropping funnel, maintaining the temperature between 0-10 °C.

  • After the addition of nitric acid is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 3-4. A solid precipitate should form.

  • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the methyl group, and the carboxyl group.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, asymmetric and symmetric N-O stretches of the nitro group, and C-H stretches of the aromatic ring and methyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (182.13 g/mol ). Fragmentation patterns can provide further structural information.

Spectroscopic data for this compound is available in spectral databases for comparison.[4]

Application in Drug Discovery: A Key Intermediate for M4 mAChR Modulators

A significant application of this compound is its use as a synthetic intermediate in the development of novel therapeutics, particularly for neurocognitive disorders.[5] The muscarinic acetylcholine M4 receptor (M4 mAChR) has emerged as a promising target for treating conditions like schizophrenia and Alzheimer's disease.[6][7] Selective activation of the M4 receptor is thought to offer therapeutic benefits while avoiding the side effects associated with non-selective muscarinic agonists.[6]

This compound serves as a versatile scaffold for the synthesis of more complex molecules that act as positive allosteric modulators (PAMs) of the M4 mAChR.[5][8] PAMs do not activate the receptor directly but enhance the effect of the endogenous neurotransmitter, acetylcholine.[7] This offers a more nuanced approach to receptor modulation.

Workflow in a Drug Discovery Context

Drug Discovery Workflow cluster_synthesis Synthesis cluster_screening Screening and Optimization cluster_development Preclinical Development A This compound B Chemical Modification (e.g., amide coupling, reduction of nitro group) A->B C Library of Derivatives B->C D High-Throughput Screening (M4 mAChR activity) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G In vivo efficacy and safety studies F->G H Candidate Drug G->H caption Figure 2: Role of this compound in drug discovery.

Caption: Role of this compound in drug discovery.

The synthetic utility of this compound lies in the reactivity of its functional groups. The carboxylic acid can be readily converted to amides, esters, or other derivatives. The nitro group can be reduced to an amine, which then opens up a wide array of further chemical transformations, allowing for the systematic exploration of the chemical space around the pyridine core to optimize for M4 mAChR activity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While its own history is not marked by a singular discovery event, its importance is continually reaffirmed through its application in the synthesis of potentially life-changing therapeutics. A solid understanding of its synthesis and characterization is fundamental for its effective use in the development of novel drugs, particularly in the challenging field of neurocognitive disorders. Future research will likely continue to leverage this and similar heterocyclic scaffolds to create highly selective and potent modulators for a variety of biological targets.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-5-nitronicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitronicotinic acid and its corresponding esters are valuable intermediates in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups on the pyridine scaffold—a carboxylic ester, a nitro group, and a methyl group—provides a versatile platform for further molecular elaboration. These compounds serve as crucial building blocks for the synthesis of complex heterocyclic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.

This document provides a comprehensive guide for researchers, outlining a robust and well-established three-step synthetic pathway. The strategy begins with the nitration of 2-methylpyridine to form the key intermediate, 2-methyl-5-nitropyridine. This is followed by the selective oxidation of the methyl group to a carboxylic acid. The final step involves the acid-catalyzed esterification of the resulting nicotinic acid derivative to yield the target ester. Each step is detailed with theoretical justification, step-by-step protocols, and critical safety considerations to ensure reproducibility and safety.

Overall Synthetic Workflow

The synthesis is designed as a linear three-step process, optimized for clarity and scalability. Each step is designed to produce an intermediate that can be purified and characterized before proceeding to the next stage, ensuring a self-validating protocol.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification A 2-Methylpyridine B 2-Methyl-5-nitropyridine A->B  HNO₃ / H₂SO₄ C This compound B->C  KMnO₄ or HNO₃ D This compound Ester C->D  ROH / H₂SO₄ (cat.)

Caption: Three-step synthesis of this compound Esters.

Part I: Synthesis of 2-Methyl-5-nitropyridine (Intermediate 1)

Scientific Rationale

The initial step involves the electrophilic aromatic substitution of 2-methylpyridine. The nitration of the pyridine ring is inherently challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards electrophiles. Consequently, harsh reaction conditions, typically a mixture of concentrated nitric acid and sulfuric acid (oleum), are required. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The existing methyl group at the 2-position is a weak activating group and directs the incoming electrophile primarily to the 5-position.

Experimental Protocol
  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid (oleum). Cool the flask to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 2-methylpyridine dropwise to the stirred oleum, ensuring the internal temperature does not exceed 10 °C.

  • Nitration: Once the addition is complete, begin the dropwise addition of concentrated nitric acid via the dropping funnel. Maintain the internal temperature between 5-10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat to 90-100 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. A precipitate may form.

  • Neutralization and Extraction: Basify the cold aqueous solution to a pH of ~10 by the slow addition of a concentrated sodium hydroxide solution. Extract the product with dichloromethane (4x).[1]

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-methyl-5-nitropyridine.[1]

ParameterValue
Starting Material 2-Methylpyridine
Reagents Fuming H₂SO₄, Conc. HNO₃, NaOH
Reaction Temperature 90-100 °C
Reaction Time 2-3 hours
Typical Yield 75-85%
Purity Assessment TLC, ¹H NMR

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Methyl-5-nitropyridine.

Part II: Synthesis of this compound (Intermediate 2)

Scientific Rationale

This step involves the oxidation of the alkyl side-chain (the methyl group) to a carboxylic acid. This transformation requires a strong oxidizing agent. A common and effective reagent for this purpose is potassium permanganate (KMnO₄) in an aqueous solution. The reaction proceeds by converting the methyl group into a carboxylate salt, which is then protonated during an acidic work-up to yield the free carboxylic acid. Alternatively, heating with nitric acid can also achieve this oxidation, as demonstrated in the synthesis of related nicotinic acids.[2]

Experimental Protocol
  • Preparation: To a solution of 2-methyl-5-nitropyridine in water, add potassium permanganate (KMnO₄) portion-wise. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Reaction: Heat the mixture to reflux for 4-6 hours. During this time, a brown precipitate of manganese dioxide (MnO₂) will form. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate through a pad of celite. Wash the filter cake with hot water.

  • Isolation: Acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of ~3. A precipitate of this compound will form.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure acid.

ParameterValue
Starting Material 2-Methyl-5-nitropyridine
Reagents KMnO₄, HCl
Reaction Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 60-70%
Purity Assessment ¹H NMR, IR Spectroscopy

Table 2: Summary of Reaction Parameters for the Synthesis of this compound.

Part III: Synthesis of this compound Esters

Scientific Rationale

The final step is the conversion of the carboxylic acid to an ester via the Fischer-Speier Esterification .[3] This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] A strong acid, typically sulfuric acid (H₂SO₄), is used as the catalyst. Its role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][6] To drive the reaction towards the ester product, Le Châtelier's principle is applied by using a large excess of the alcohol, which also serves as the solvent.[5]

G start Carboxylic Acid protonated_carbonyl Protonated Carbonyl (Activated Electrophile) start->protonated_carbonyl 1. Protonation tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate 2. Nucleophilic Attack (Alcohol) proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer 3. Proton Transfer water_elimination Protonated Ester proton_transfer->water_elimination 4. Elimination of H₂O final_ester Ester water_elimination->final_ester 5. Deprotonation catalyst_out H⁺ catalyst_in H⁺

Caption: Mechanism of the Fischer-Speier Esterification.

Experimental Protocol
  • Preparation: To a round-bottom flask equipped with a reflux condenser, add this compound and a large excess of the desired alcohol (e.g., methanol for the methyl ester, ethanol for the ethyl ester).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC or HPLC to confirm the consumption of the starting acid.[7]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the alcohol by approximately half using a rotary evaporator.[7]

  • Neutralization: Carefully pour the concentrated mixture into a beaker containing ice water and slowly neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction and Purification: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum. The crude ester can be further purified by recrystallization or column chromatography.

ParameterExample: Methyl EsterExample: Ethyl Ester
Starting Material This compoundThis compound
Reagents Methanol, H₂SO₄ (cat.)Ethanol, H₂SO₄ (cat.)
Reaction Temperature Reflux (~65 °C)Reflux (~78 °C)
Reaction Time 8-12 hours8-12 hours
Typical Yield >90%>90%
Purity Assessment ¹H NMR, ¹³C NMR, MS¹H NMR, ¹³C NMR, MS

Table 3: Summary of Reaction Parameters for the Synthesis of this compound Esters.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acids: Concentrated and fuming sulfuric acid, as well as nitric acid, are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits available.

  • Oxidizing Agents: Potassium permanganate is a strong oxidant. Avoid contact with combustible materials.

  • Solvents: Organic solvents like dichloromethane and ethyl acetate are volatile and flammable. Work away from ignition sources.

References

Application Note: A Robust Protocol for Amide Coupling with 2-Methyl-5-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the challenging amide coupling of 2-Methyl-5-nitronicotinic acid. The inherent electronic and steric properties of this substrate—namely the electron-deficient pyridine ring and the ortho-methyl group—necessitate specific strategic considerations for successful amide bond formation. This guide explains the rationale behind reagent selection, offers a step-by-step experimental procedure using the highly efficient HATU coupling reagent, and includes a comprehensive troubleshooting section to address common issues.

Understanding the Substrate: Key Challenges

Successful amide coupling of this compound requires acknowledging its unique structural features:

  • Electronic Effects: The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of a strongly electron-withdrawing nitro group at the 5-position. This electronic pull increases the acidity of the carboxylic acid proton but can decrease the nucleophilicity of the corresponding carboxylate, potentially slowing its reaction with some activating agents.

  • Steric Hindrance: The methyl group at the 2-position (ortho to the carboxylic acid) presents a significant steric barrier. This bulkiness can physically impede the approach of both the activating agent and the amine coupling partner, leading to slower reaction rates and lower yields.[1][2] Standard coupling methods that work well for unhindered acids may prove inefficient.[3][4]

Given these challenges, a powerful coupling reagent that can function effectively under these demanding conditions is essential for a high-yielding and clean reaction.

Selecting the Optimal Coupling Reagent

For substrates like this compound, uronium/aminium salt-based coupling reagents are generally superior to carbodiimides like EDC.[2][5]

Reagent Class Examples Advantages for this Substrate Disadvantages
Uronium/Aminium Salts HATU, HBTUHigh Reactivity & Efficiency: Excellent for hindered and electron-deficient systems.[6][7] Fast Kinetics: Reactions are often complete within hours at room temperature.[8] Low Racemization: The HOAt byproduct effectively suppresses racemization in chiral substrates.[6]Higher cost, potential for guanidinylation side reaction with primary amines if used in large excess.[8]
Carbodiimides EDC, DCCCost-effective, byproducts of EDC are water-soluble, simplifying workup.[9][10]Often sluggish and low-yielding for sterically hindered or electron-deficient acids.[1][2] Higher risk of racemization without additives like HOBt or HOAt.

Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice for this protocol due to its proven efficacy in difficult couplings.[6][8] It rapidly forms a highly reactive OAt-active ester, which efficiently overcomes the steric and electronic hurdles presented by the substrate.[11]

Mechanism of HATU-Mediated Amide Coupling

The reaction proceeds through a two-stage cascade, typically in a polar aprotic solvent like DMF and in the presence of a non-nucleophilic base such as DIPEA.[8][12]

  • Acid Activation: The base (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate anion attacks the electrophilic carbon of HATU.[6]

  • Active Ester Formation: This forms an unstable O-acyl(tetramethyl)isouronium salt. The displaced HOAt (1-hydroxy-7-azabenzotriazole) anion then rapidly attacks this intermediate to generate the key OAt-active ester.[8][11]

  • Nucleophilic Attack: The amine coupling partner attacks the highly reactive carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing the HOAt byproduct.[11]

// Nodes sub [label="this compound\n+ DIPEA (Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; carboxylate [label="Carboxylate Anion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hatu [label="HATU", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isouronium [label="O-Acyl(tetramethyl)isouronium Salt\n(Unstable Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; active_ester [label="OAt-Active Ester\n(Highly Reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; amine [label="Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; amide [label="Final Amide Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct1 [label="Tetramethylurea", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; byproduct2 [label="HOAt", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges sub -> carboxylate [label="Deprotonation"]; {rank=same; carboxylate; hatu;} carboxylate -> isouronium [label="Nucleophilic Attack"]; hatu -> isouronium; isouronium -> active_ester [label="Rearrangement"]; isouronium -> byproduct1 [style=dashed]; active_ester -> amide [label="Nucleophilic Attack"]; amine -> amide; active_ester -> byproduct2 [style=dashed]; } caption [label="Fig. 1: Simplified HATU Activation and Coupling Mechanism.", shape=plaintext, fontsize=10];

Detailed Experimental Protocol

This general procedure uses HATU to couple this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the acid). Stir until fully dissolved.

  • Pre-activation: Add HATU (1.2 equiv) followed by DIPEA (3.0 equiv) to the solution.[1] Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester before the amine is introduced.[1]

  • Amine Addition: Add the amine (1.1 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).[8]

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water or a saturated aqueous solution of NH₄Cl and an extraction solvent like EtOAc or DCM.[1]

  • Workup - Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Workup - Washing: Combine the organic layers and wash successively with:

    • Saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOAt).

    • Water.

    • Brine (to aid in phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to obtain the pure amide.

// Nodes A [label="1. Dissolve Acid\nin Anhydrous DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add HATU & DIPEA\n(Pre-activate for 15-30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Add Amine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Stir at RT\nMonitor by TLC/LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Aqueous Workup\n(Quench, Extract, Wash)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Dry & Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Characterized Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; } caption [label="Fig. 2: Experimental workflow for amide coupling.", shape=plaintext, fontsize=10];

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete activation: Insufficient pre-activation time or degraded HATU reagent.[1] 2. Wet reagents/solvent: Hydrolysis of the activated ester intermediate.[1] 3. Amine protonation: Acid-base reaction between carboxylic acid and amine before coupling.[1]1. Ensure HATU is stored under dry conditions. Increase pre-activation time to 30 minutes. 2. Use freshly opened anhydrous solvents. Dry all glassware thoroughly. 3. Adhere to the pre-activation protocol; do not add the amine and acid together initially.
Multiple Byproducts 1. Guanidinylation: Excess HATU reacting with the amine nucleophile, especially primary amines.[8] 2. Reaction with side chains: If the amine contains other nucleophilic groups (e.g., -OH, -SH), they may react.1. Use no more than 1.2 equivalents of HATU. Ensure the amine is added promptly after the pre-activation step. 2. Protect reactive functional groups on the amine coupling partner before the reaction.
Reaction Stalls 1. Severe steric hindrance: Both the acid and the amine partner are very bulky.[1] 2. Low amine nucleophilicity: The amine is very electron-deficient (e.g., aniline with multiple withdrawing groups).1. Gently heat the reaction mixture (e.g., to 40-50 °C) after amine addition. 2. Consider switching to an acyl fluoride-based coupling protocol, which can be effective for highly unreactive partners.[3][13]

Characterization

The final purified product should be characterized using standard analytical techniques to confirm its identity and purity:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and covalent connectivity of the amide.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • HPLC: To assess the purity of the final compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Methyl-5-nitronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methyl-5-nitronicotinic Acid Derivatives and the Suzuki Coupling Reaction

In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with precision and efficiency is paramount. Among the vast array of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its robustness in forging carbon-carbon bonds.[1][2][3] This Nobel Prize-winning reaction has revolutionized the synthesis of biaryls and substituted aromatic compounds, which are privileged structures in a multitude of biologically active molecules.[1]

This guide focuses on a particularly valuable class of building blocks: this compound and its derivatives. The nicotinic acid scaffold is a common motif in medicinal chemistry, and the presence of a nitro group renders the pyridine ring electron-deficient. This electronic feature significantly influences its reactivity and makes it an intriguing substrate for cross-coupling reactions. The methyl group provides an additional point of substitution for further molecular elaboration. Derivatives of this compound are key intermediates in the synthesis of various pharmaceutical agents, including those with potential antimicrobial and anti-inflammatory properties.[4]

The successful application of the Suzuki coupling to these electron-deficient heterocyclic substrates opens a gateway to a diverse library of novel compounds for biological screening. However, the inherent electronic properties of 5-nitropyridine derivatives can present unique challenges. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Suzuki coupling reactions with this compound derivatives. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into troubleshooting and optimization, all grounded in established scientific principles.

Mechanistic Insights: The Catalytic Cycle of the Suzuki Coupling Reaction

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[1][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the this compound derivative (R¹-X). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[6] For this compound derivatives, a bromo or iodo substituent at the 6-position is typically employed. The electron-withdrawing nitro group can facilitate this step.[7]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group (R²) from the organoboron reagent to the palladium center. The presence of a base is essential for this step.[1][8] The base activates the organoboron species, forming a more nucleophilic borate complex, which then readily undergoes transmetalation. The choice of base can significantly impact the reaction efficiency.[9]

  • Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) are coupled, forming the desired biaryl product (R¹-R²). The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, thus completing the catalytic cycle.[1]

Experimental Protocols

Protocol 1: Suzuki Coupling of a 6-Bromo-2-Methyl-5-nitronicotinic Acid Ester with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki coupling of a protected this compound derivative with a commercially available arylboronic acid. The ester protection of the carboxylic acid is recommended to prevent potential side reactions.

Materials and Reagents:

  • Ethyl 6-bromo-2-methyl-5-nitronicotinate (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)[10]

  • Base: Potassium carbonate (K₂CO₃) (2.0-3.0 eq) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)[11]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)[1][12]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental_Workflow

Experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine ethyl 6-bromo-2-methyl-5-nitronicotinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Subsequently, add the degassed solvent mixture (1,4-dioxane/water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The starting material and product should have different Rf values.

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired ethyl 2-methyl-5-nitro-6-phenylnicotinate.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Suzuki coupling can be highly dependent on the choice of catalyst, base, and solvent. The following table provides a summary of typical reaction parameters and their impact on the yield for the coupling of a generic 6-halo-2-methyl-5-nitronicotinic acid derivative with an arylboronic acid.

EntryPalladium Catalyst (mol%)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)90885
2Pd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)90692
3Pd(PPh₃)₄ (3)K₃PO₄ (2)Toluene/H₂O (4:1)1001088
4Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF100495
5Pd(OAc)₂ (2) + SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)801290[10]

This data is representative and actual results may vary depending on the specific substrates and reaction scale.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides guidance on common issues encountered during Suzuki coupling reactions with this compound derivatives.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality of reagents (boronic acid decomposition)- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Use freshly purchased or recrystallized boronic acid. Consider using a more stable boronate ester.[13][14]
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture- Rigorously exclude oxygen from the reaction.- Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.[2]
Dehalogenation of Starting Material - Presence of protic impurities- Certain phosphine ligands can promote this side reaction- Use anhydrous solvents and reagents.- Screen different phosphine ligands.
Protodeborylation of Boronic Acid - Prolonged reaction times at high temperatures- Presence of strong acid or base- Monitor the reaction closely and stop it once the starting material is consumed.- Optimize the base and its stoichiometry.
Difficulty in Product Purification - Formation of closely related byproducts- Residual palladium catalyst- Optimize reaction conditions to minimize side reactions.- Employ different purification techniques (e.g., recrystallization, preparative TLC/HPLC).- Treat the crude product with a palladium scavenger.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds derived from this compound. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent, researchers can efficiently construct diverse molecular libraries for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the intricacies of this powerful transformation and accelerating the synthesis of novel chemical entities.

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 2-Methyl-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Methyl-5-nitronicotinic acid purity. This method is crucial for quality control in pharmaceutical development and manufacturing, ensuring the integrity of this key intermediate. The described method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, and precision.

Introduction

This compound (CAS 59290-81-2) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to quantify the compound and detect any potential impurities, including process-related impurities and degradation products.[4][5]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and accuracy.[4][6] This document presents a specific RP-HPLC method developed and validated for the purity assessment of this compound, suitable for implementation in a regulated quality control laboratory.

Principle of the Method

The method utilizes reversed-phase chromatography, where the analyte is separated based on its partitioning between a non-polar stationary phase (C18) and a polar mobile phase.[7][8] this compound, a moderately polar compound containing both a carboxylic acid and a nitro group, is retained on the column. By using an acidic mobile phase, the ionization of the carboxylic acid group (predicted pKa ≈ 2.47) is suppressed, which promotes better retention and symmetrical peak shape.[2][9][10] Separation from potential impurities is achieved by optimizing the mobile phase composition. Quantification is performed by comparing the peak area of the main analyte to that of a certified reference standard, using an external standard method.

Materials and Methods

Equipment and Software
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated pH meter.

  • Volumetric Glassware: Class A.

Reagents and Standards
  • This compound Reference Standard: USP or equivalent certified standard.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or Milli-Q.

  • Formic Acid: ACS reagent grade, ≥98%.

  • Methanol: HPLC grade (for cleaning).

  • Sample: this compound test sample.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis. The selection of a C18 column provides excellent retention for the target analyte, while the acidic mobile phase ensures sharp, symmetrical peaks. The detection wavelength of 254 nm was selected based on the UV absorbance maximum of the nitroaromatic chromophore.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 65% Mobile Phase A : 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA/UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation (0.1% Formic Acid):

    • Add 1.0 mL of formic acid to 1000 mL of HPLC grade water to prepare Mobile Phase A.

    • Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile to prepare Mobile Phase B.

    • Degas both solutions by sonication or vacuum filtration before use.

  • Diluent Preparation:

    • Mix water and acetonitrile in a 50:50 (v/v) ratio.

  • Reference Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • This stock solution has a concentration of 100 µg/mL.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter if necessary to remove particulates.

Analytical Procedure Workflow

The general workflow for performing the purity analysis is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Reference Standard Solution sys_suit Perform System Suitability Test (SST) prep_standard->sys_suit prep_sample Prepare Sample Solution inject_spl Inject Sample(s) prep_sample->inject_spl prep_mobile Prepare Mobile Phase prep_mobile->sys_suit inject_std Inject Standard(s) sys_suit->inject_std If SST Passes inject_std->inject_spl integrate Integrate Chromatograms inject_spl->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity & Range Linearity->Accuracy Linearity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD Limit of Detection (LOD) LOQ->LOD

References

Application Notes & Protocols: Leveraging 2-Methyl-5-nitronicotinic Acid in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the strategic use of 2-Methyl-5-nitronicotinic acid as a versatile scaffold in the synthesis of diverse heterocyclic systems. This document moves beyond simple procedural outlines to explain the underlying chemical logic, enabling users to adapt and innovate upon these foundational protocols.

Strategic Overview: The Synthetic Utility of this compound

This compound is a pyridine derivative endowed with three distinct and synthetically valuable functional groups: a carboxylic acid, a nitro group, and a methyl group. This unique arrangement makes it a powerful starting material for constructing complex molecular architectures, particularly those relevant to pharmaceutical and agrochemical research.[1]

The core utility of this scaffold lies in the orthogonal reactivity of its functional groups:

  • The Carboxylic Acid (C3-position): This site serves as the primary handle for chain extension and amide bond formation. Conversion to amides, esters, or hydrazides is often the initial step to introduce diversity and prepare for subsequent cyclization reactions.[2][3]

  • The Nitro Group (C5-position): The electron-withdrawing nature of the nitro group influences the reactivity of the pyridine ring. More importantly, its reduction to a primary amine is a pivotal transformation, unlocking a vast array of intramolecular cyclization pathways to generate fused heterocyclic systems.[1][4]

  • The Methyl Group (C2-position): While less commonly functionalized in initial steps, the methyl group can influence the molecule's steric and electronic properties and can be a site for later-stage modifications, such as condensation reactions.[5][6]

This guide will focus on the two most critical transformations—derivatization of the carboxylic acid and reduction of the nitro group—and demonstrate how these reactions are synergistically employed to build complex heterocyclic frameworks.

Core Transformation I: Amide Bond Formation at the Carboxylic Acid

The conversion of the carboxylic acid to an amide is a cornerstone of modern organic synthesis.[7][8] In the context of this compound, this step is crucial for introducing key structural motifs or for setting the stage for intramolecular cyclization. The choice of coupling reagent is dictated by the substrate's sensitivity, steric hindrance, and desired reaction scale.

Causality in Reagent Selection:
  • EDC/NHS System: This is a workhorse method for forming amides under mild conditions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form an O-acylisourea intermediate. This highly reactive species can be intercepted by an amine to form the amide. However, it is prone to hydrolysis and can rearrange to a stable N-acylurea byproduct. The addition of N-hydroxysuccinimide (NHS) mitigates this by forming a more stable, yet still reactive, NHS-ester intermediate, improving efficiency and minimizing side reactions.[9]

  • HATU/Base System: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered substrates or when racemization of chiral centers is a concern.[9] It operates by forming a highly reactive activated ester. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is required to deprotonate the amine and neutralize the acid formed during the reaction.

Workflow for Amide Coupling

cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification Acid This compound Activated Activated Intermediate (e.g., NHS-ester) Acid->Activated Solvent (DMF, DCM) Reagent Coupling Reagent (e.g., EDC/NHS or HATU) Reagent->Activated Amide Target Amide Product Activated->Amide Nucleophilic Acyl Substitution Amine Primary or Secondary Amine (R-NH2) Amine->Amide Base (if needed) Workup Aqueous Wash (HCl, NaHCO3, Brine) Amide->Workup Purify Column Chromatography Workup->Purify

Caption: General workflow for amide coupling reactions.

Protocol 1: General Amide Synthesis using HATU

This protocol describes a robust method for coupling this compound with a generic primary amine.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 5% aq. LiCl, 1M aq. HCl, sat. aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 eq.) to the solution and stir for 5 minutes.

  • Add DIPEA (2.5 eq.) and stir for another 15 minutes at room temperature. The solution should become homogeneous.

  • Add the desired amine (1.1 eq.) to the activated mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aq. LiCl (3x, to remove DMF), 1M aq. HCl (2x), sat. aq. NaHCO₃ (2x), and finally with brine (1x).[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 2-Methyl-5-nitronicotinohydrazide

This protocol details the synthesis of a key hydrazide intermediate, which is a precursor for hydrazones and various five-membered heterocycles like pyrazoles and oxadiazoles.[2][10]

Materials:

  • Ethyl 2-methyl-5-nitronicotinate

  • Hydrazine hydrate (80% solution)

  • 2-Propanol (Isopropanol)

Procedure:

  • Dissolve ethyl 2-methyl-5-nitronicotinate (1 equivalent, e.g., 10 mmol, 2.10 g) in 2-propanol (approx. 25 mL/g of ester).

  • Add 80% hydrazine hydrate (approx. 5 equivalents) to the solution with intensive stirring.

  • Heat the reaction mixture to 60–70 °C and maintain for 1-2 hours.[2]

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Upon completion, cool the reaction flask to room temperature, then place it in an ice bath to facilitate precipitation.

  • White crystals of the product will form. Filter the solid using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold 2-propanol and dry under vacuum.

  • The product, 2-Methyl-5-nitronicotinohydrazide, is typically obtained in high purity and yield (>95%).[2]

Derivative Reagents Typical Yield Reference
N-Aryl AmideAmine, HATU, DIPEA75-90%[9]
HydrazideHydrazine Hydrate>95%[2][10]
Methyl EsterMethanol, H₂SO₄ (cat.)80-95%[11]

Core Transformation II: Selective Reduction of the Nitro Group

The reduction of the 5-nitro group to a 5-amino group is the gateway to forming fused heterocyclic systems. The primary challenge is to achieve this reduction chemoselectively, without affecting the carboxylic acid (or its derivatives) or other sensitive functionalities.[4]

Causality in Method Selection:
  • Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest and most efficient method.[12] It proceeds under mild conditions and produces water as the only byproduct. However, it is non-selective and will reduce other functional groups like alkenes or alkynes. It can also cause dehalogenation in halogenated substrates.

  • Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl, Zn/AcOH): These methods are robust, inexpensive, and tolerant of many functional groups that are sensitive to hydrogenation.[12][13] The reaction between iron and acid is a classic and highly effective method for nitroarene reduction.[1] Tin(II) chloride is another mild and selective option.[12]

  • Transfer Hydrogenation (Hydrazine/Metal): Using a source like hydrazine in the presence of a metal catalyst (e.g., Raney Nickel or Zinc/Magnesium powder) can be a powerful method for selective reduction at room temperature, avoiding high pressures of hydrogen gas.[12]

Nitro to Amine Reduction Pathway

Nitro 5-Nitro Derivative (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Amine 5-Amino Product (Ar-NH2) Hydroxylamine->Amine +2e-, +2H+ Reagents Reducing System (e.g., Fe/HCl, H2/Pd-C, SnCl2) Reagents->Nitro Reagents->Nitroso Reagents->Hydroxylamine

Caption: Stepwise reduction of a nitro group to an amine.

Protocol 3: Reduction of a 5-Nitro Nicotinate Derivative using Iron

This protocol describes the reduction of a methyl 5-nitronicotinate derivative to the corresponding 5-amino compound, a key step in the synthesis of certain enzyme inhibitors.[1]

Materials:

  • Methyl 6-substituted-5-nitronicotinate derivative

  • Iron powder (Fe)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask, add the 5-nitro starting material (1 equivalent) and iron powder (5-10 equivalents).

  • Add a solvent mixture of ethanol and water (e.g., 4:1 ratio).

  • Heat the suspension to reflux (approx. 80-90 °C).

  • Add concentrated HCl dropwise (catalytic to 1 equivalent, depending on the scale and substrate). The reaction is often exothermic.

  • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 5-amino product.

  • The product can be purified further by column chromatography or recrystallization if necessary. Yields are typically moderate to good (50-90%).[1]

Application in Heterocyclic Synthesis: A Multi-Step Example

The true power of this compound is realized when the core transformations are combined to construct complex heterocycles. The following workflow illustrates the synthesis of a fused pyridopyrimidine ring system, a common scaffold in medicinal chemistry.

Workflow for Pyridopyrimidine Synthesis

Start 2-Methyl-5- nitronicotinic Acid Amide Step 1: Amidation (e.g., with formamide) Start->Amide NitroAmide N-Formyl-2-methyl- 5-nitronicotinamide Amide->NitroAmide Reduction Step 2: Nitro Reduction (e.g., H2, Pd/C) NitroAmide->Reduction AminoAmide 5-Amino-N-formyl- 2-methylnicotinamide Reduction->AminoAmide Cyclization Step 3: Cyclization (e.g., heat or acid catalyst) AminoAmide->Cyclization Product Fused Pyridopyrimidine Cyclization->Product

Caption: Multi-step synthesis of a fused heterocyclic system.

This sequence demonstrates a powerful strategy:

  • Amidation: The carboxylic acid is first converted into an amide. Using formamide or a similar reagent installs the necessary atoms for the second ring.

  • Nitro Reduction: The nitro group is reduced to the amine, which becomes one of the nucleophiles for the subsequent cyclization.

  • Cyclization: The newly formed amine attacks the amide carbonyl (or a derivative thereof) in an intramolecular fashion, leading to the formation of the fused pyrimidine ring.

This logical, step-by-step approach allows for the controlled and efficient construction of complex heterocyclic molecules from a simple, commercially available starting material.

References

Application Notes & Protocols: Strategic Derivatization of 2-Methyl-5-nitronicotinic Acid for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 2-Methyl-5-nitronicotinic acid. This scaffold, featuring a reactive carboxylic acid, a nitro group, and a substituted pyridine core, serves as an excellent starting point for generating diverse chemical libraries for biological screening. We will move beyond simple procedural lists to explain the underlying chemical rationale for each step. This guide details three robust protocols—Esterification, Amidation, and Palladium-Catalyzed Suzuki Coupling—complete with step-by-step methodologies, characterization checkpoints, and considerations for preparing compounds for high-throughput screening (HTS).

Introduction: The Strategic Value of this compound

In modern drug discovery, the generation of high-quality chemical libraries is paramount. The starting scaffold dictates the accessible chemical space and the ultimate potential of the library. This compound is a compelling starting material for several reasons:

  • Nicotinic Acid Core: This motif is a well-established privileged structure found in numerous biologically active compounds and natural products.[1][2]

  • Nitro Group Functionality: The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring. Nitroaromatic compounds themselves possess a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3][4]

  • Versatile Chemical Handle: The carboxylic acid at the C3 position is a highly versatile functional group, readily amenable to a variety of chemical transformations.

The primary goal of derivatization is to systematically modify the parent molecule to explore the structure-activity relationship (SAR). By creating analogues, we aim to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for success in biological assays and eventual drug development.[5][6] Poor aqueous solubility is a major cause of compound failure in HTS campaigns; therefore, derivatization strategies that enhance this property are of particular importance.[7][8]

This guide presents three field-proven derivatization workflows to expand the chemical diversity of this core scaffold.

Core Derivatization Strategies and Rationale

The carboxylic acid moiety is the primary site for our derivatization efforts. Its reactivity allows for the introduction of a wide array of functional groups through robust and well-understood chemical reactions.

Logical Flow of a Derivatization Campaign

The following diagram illustrates the general workflow from the starting material to a library of diverse compounds ready for screening.

G A Starting Material This compound B Strategy 1: Esterification A->B C Strategy 2: Amidation A->C D Strategy 3: Suzuki Coupling A->D E Ester Library (Modulated Lipophilicity) B->E F Amide Library (H-Bonding & Scaffolds) C->F G Biaryl Library (Expanded 3D Space) D->G H Purification & QC (HPLC, NMR, MS) E->H F->H G->H I Compound Library for Biological Screening H->I

Caption: High-level overview of the derivatization campaign.

Protocol I: Esterification via Fischer-Speier Method

Principle: Fischer esterification is a classic, acid-catalyzed reaction that forms an ester from a carboxylic acid and an alcohol.[9] It is a cost-effective and scalable method, ideal for creating a baseline of derivatives with modulated lipophilicity. The use of thionyl chloride with an alcohol in situ generates anhydrous HCl, which acts as the catalyst, driving the reaction to completion.[10][11]

Experimental Workflow: Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add this compound to an oven-dried flask. B 2. Add excess alcohol (e.g., Methanol) as solvent and reactant. A->B C 3. Cool mixture to 0°C in an ice bath. B->C D 4. Add SOCl2 dropwise under N2. (Exothermic, generates HCl catalyst) C->D E 5. Warm to 50-60°C and stir for 12-16 hours. D->E F 6. Monitor reaction by TLC or LC-MS. E->F G 7. Cool and concentrate in vacuo. F->G H 8. Neutralize carefully with aq. NaHCO3. G->H I 9. Extract product with Ethyl Acetate. H->I J 10. Purify by column chromatography. I->J K K J->K Final Product: Methyl 2-methyl-5-nitronicotinate

Caption: Step-by-step workflow for Fischer-Speier esterification.

Detailed Step-by-Step Methodology
  • To a stirred solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, 10 mL per gram of acid) in an oven-dried round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Under an inert atmosphere (N₂ or Argon), add thionyl chloride (SOCl₂) (2.0 eq) dropwise over 30-60 minutes. Caution: This is an exothermic reaction that releases HCl gas.

  • After the addition is complete, remove the ice bath and warm the reaction mixture to 50 °C.

  • Maintain stirring at 50 °C for 12 hours or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or LC-MS analysis.

  • Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Carefully dilute the residue with water (20 mL) and neutralize the solution to a pH of ~7-8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure ester.

ParameterConditionRationale
Acid 1.0 eqLimiting reagent.
Alcohol (e.g., MeOH) Solvent/ReagentUsing as solvent drives the equilibrium towards the product.
SOCl₂ 2.0 eqReacts with alcohol to form the HCl catalyst in situ.[10]
Temperature 0 °C then 50 °CInitial cooling controls the exothermic reaction; heating increases reaction rate.
Time 12-16 hoursTypical duration for this type of esterification to reach completion.
Typical Yield 65-85%Dependent on the alcohol used and purification efficiency.

Protocol II: Amidation via Peptide Coupling Agents

Principle: Direct amidation by heating a carboxylic acid and an amine is thermodynamically unfavorable due to the formation of a stable ammonium-carboxylate salt. To overcome this, coupling agents are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[12] This protocol uses EDC (a water-soluble carbodiimide) and HOBt, which work synergistically to form an active ester intermediate, minimizing side reactions and racemization (if applicable). This method allows for the creation of a vast library of amides with diverse functional groups.

Experimental Workflow: Amidation

G cluster_0 Carboxylic Acid Activation cluster_1 Amine Coupling cluster_2 Work-up & Purification A 1. Dissolve Acid, EDC, HOBt, and DIPEA in an aprotic solvent (e.g., DMF). B 2. Stir at room temperature for 30 min. (Formation of active ester intermediate) A->B C 3. Add the primary or secondary amine (1.1 eq) to the activated mixture. B->C D 4. Stir at room temperature for 8-12 hours. C->D E 5. Monitor reaction by TLC or LC-MS. D->E F 6. Quench with water and extract with Ethyl Acetate. E->F G 7. Wash organic layer with dil. HCl, NaHCO3, and brine. F->G H 8. Dry, concentrate, and purify by column chromatography. G->H I I H->I Final Product: 2-Methyl-5-nitronicotinamide Derivative

Caption: Step-by-step workflow for EDC/HOBt mediated amidation.

Detailed Step-by-Step Methodology
  • In a round-bottom flask, dissolve this compound (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) (10 mL per mmol of acid).

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Stir the solution at room temperature for 30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 8-12 hours, monitoring the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM.

  • Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterReagent/ConditionRationale
Acid 1.0 eqLimiting reagent.
Amine 1.1 eqSlight excess to ensure complete consumption of the activated acid.
EDC 1.5 eqCarbodiimide coupling agent that activates the carboxyl group.
HOBt 1.2 eqAdditive that forms an active ester, suppressing side reactions.
DIPEA 2.0 eqA non-nucleophilic base to neutralize any acid salts formed.
Solvent DMF or DCMAnhydrous aprotic solvent to prevent hydrolysis of intermediates.
Typical Yield 60-90%Highly dependent on the nucleophilicity and steric bulk of the amine.

Protocol III: C-C Bond Formation via Decarbonylative Suzuki Coupling

Principle: The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds, typically between an organoboron species and an organic halide.[13][14] Innovative methodologies have shown that carboxylic acids can also serve as coupling partners through a decarbonylative mechanism.[15] This advanced strategy allows for the direct coupling of the pyridine core with various aryl or heteroaryl boronic acids, dramatically expanding the structural diversity and three-dimensionality of the library.

Experimental Workflow: Suzuki Coupling

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add Acid, Boronic Acid, Activator (Piv2O), and Base (K2CO3) to a flask. B 2. Add Pd Catalyst and Ligand. A->B C 3. Add degassed solvent (e.g., Dioxane). B->C D 4. Heat the mixture to 80-100°C. C->D E 5. Stir for 12-24 hours under N2. D->E F 6. Monitor reaction by LC-MS. E->F G 7. Cool, filter through Celite to remove Pd. F->G H 8. Concentrate the filtrate. G->H I 9. Purify by column chromatography. H->I J J I->J Final Product: Substituted 2-Methyl-5-nitropyridine

Caption: Step-by-step workflow for decarbonylative Suzuki coupling.

Detailed Step-by-Step Methodology
  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a suitable phosphine ligand like SPhos (10 mol%), and a base such as K₂CO₃ (2.5 eq).

  • Add an activator, pivalic anhydride (Piv₂O) (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

  • Add a degassed anhydrous solvent, such as 1,4-dioxane or toluene (0.1 M concentration).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the biaryl product.

ParameterReagent/ConditionRationale
Acid 1.0 eqThe electrophilic coupling partner.
Boronic Acid 1.5 eqThe nucleophilic coupling partner.
Pd(OAc)₂ / Ligand 5-10 mol%Catalytic system essential for the cross-coupling cycle.[15]
Piv₂O 1.5 eqActivates the carboxylic acid for entry into the catalytic cycle.[15]
Base (K₂CO₃) 2.5 eqRequired for the transmetalation step of the Suzuki reaction.
Temperature 100 °CHigher temperatures are needed to drive the catalytic cycle and decarbonylation.
Typical Yield 40-75%Highly dependent on the electronic nature of the boronic acid partner.

Characterization and Quality Control

Principle: Rigorous analytical characterization is non-negotiable. It ensures that the biological data generated is reliable and correctly attributed to the intended molecular structure. Each purified derivative must be analyzed to confirm its identity and assess its purity.[16][17]

TechniquePurposeExpected Outcome for Methyl 2-methyl-5-nitronicotinate
¹H NMR Structural ElucidationSignals corresponding to the methyl ester (~3.9 ppm), the pyridine methyl (~2.7 ppm), and two aromatic protons on the pyridine ring.[18][19]
¹³C NMR Carbon Skeleton ConfirmationPeaks for the ester carbonyl, pyridine carbons, and methyl groups.[20]
LC-MS Identity & Purity CheckA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the expected product.[17]
HPLC Purity QuantificationPurity should be ≥95% for compounds intended for biological screening.

Conclusion

The derivatization of this compound offers a powerful platform for generating novel chemical libraries. The three protocols detailed—Esterification, Amidation, and Suzuki Coupling—provide a tiered approach to systematically explore the structure-activity relationship around this promising scaffold. By moving from simple lipophilicity modifications (esters) to introducing complex hydrogen-bonding networks (amides) and finally to expanding the core structure into new 3D space (biaryls), researchers can efficiently generate diverse and high-quality compound collections. Adherence to the described protocols and rigorous analytical validation is critical to ensuring the integrity of the library and the reliability of subsequent biological screening data.

References

Introduction: The Strategic Importance of Nitrated Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Methyl-5-nitronicotinic Acid

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] The introduction of a nitro group onto the pyridine ring, a classic example of electrophilic aromatic substitution, serves as a critical synthetic step. This functionalization not only modifies the electronic properties of the molecule, potentially enhancing its biological efficacy, but also provides a versatile chemical handle for further derivatization. This compound (CAS No: 59290-81-2) is a key building block for synthesizing more complex molecules, including potential anti-inflammatory agents and other pharmacologically active compounds.[2]

This application note provides a comprehensive, field-tested protocol for the nitration of 2-methylnicotinic acid. It is designed for researchers, chemists, and drug development professionals, emphasizing a deep understanding of the reaction mechanism, stringent safety protocols, and robust analytical characterization of the final product.

Pillar 1: Reaction Mechanism and Regioselectivity

The nitration of an aromatic ring is a cornerstone of organic synthesis. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this specific protocol, a combination of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid," is employed to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).

Mechanism of Nitronium Ion Formation:

Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the linear and highly electrophilic nitronium ion.[3][4][5]

  • Protonation of Nitric Acid: H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻

  • Formation of Nitronium Ion: H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

Once formed, the nitronium ion is attacked by the π-electron system of the 2-methylnicotinic acid ring. The pyridine ring is inherently electron-deficient and thus less reactive towards EAS than benzene. The position of nitration is directed by the existing substituents. The carboxylic acid group (-COOH) is a deactivating, meta-directing group, while the methyl group (-CH₃) is an activating, ortho/para-directing group. The combined influence of these groups, along with the electronic nature of the pyridine nitrogen, directs the incoming nitro group primarily to the 5-position, away from the steric hindrance of the adjacent methyl group and in a meta-position relative to the carboxyl group.

A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, this compound.

reaction_mechanism Figure 1: Mechanism of Nitration cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack & Aromatization H2SO4 H₂SO₄ HSO4- HSO₄⁻ HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ +H⁺ (from H₂SO₄) NO2+ NO₂⁺ (Electrophile) H2NO3+->NO2+ -H₂O SigmaComplex σ-Complex (Resonance Stabilized) NO2+->SigmaComplex Attack by π-system H2O H₂O StartMat 2-Methylnicotinic Acid StartMat->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺ (to HSO₄⁻) H_plus_out H⁺

Figure 1: Mechanism of Nitration

Pillar 2: Experimental Protocol & Workflow

This protocol is a self-validating system, where careful control of reaction parameters ensures reproducibility and high purity of the final product.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier
2-Methylnicotinic Acid3222-55-7C₇H₇NO₂≥98%Sigma-Aldrich
Sulfuric Acid (Conc.)7664-93-9H₂SO₄95-98%Fisher Scientific
Nitric Acid (Conc.)7697-37-2HNO₃~70%J.T. Baker
Deionized Water7732-18-5H₂ON/AIn-house
Methanol67-56-1CH₃OHACS GradeVWR
Crushed IceN/AH₂ON/AIn-house
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator (optional)

  • Melting point apparatus

  • FT-IR, NMR Spectrometers

Detailed Step-by-Step Methodology

PART A: Reaction Setup and Execution

  • Acid Dissolution: In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, carefully add 60 mL of concentrated sulfuric acid. Begin stirring and cool the flask to 0-5 °C using an ice-salt bath.

    • Causality: Sulfuric acid serves as the solvent and the catalyst for generating the nitronium ion. Pre-cooling is essential to manage the heat generated upon dissolution of the starting material.

  • Substrate Addition: Slowly and portion-wise, add 13.7 g (0.1 mol) of 2-methylnicotinic acid to the cold, stirred sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition. Continue stirring until all the solid has dissolved.

    • Causality: Slow addition prevents localized overheating which could lead to degradation of the starting material.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add 15 mL of concentrated sulfuric acid and cool it to 0-5 °C. To this, slowly add 9.0 mL (~0.2 mol) of concentrated nitric acid with continuous stirring and cooling.

    • Causality: This "mixed acid" generates the nitronium ion. The mixing process is highly exothermic and must be done slowly and with cooling to prevent uncontrolled temperature rise and potential hazards.[6]

  • Nitration Reaction: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the solution of 2-methylnicotinic acid over a period of 45-60 minutes. Critically, maintain the internal reaction temperature between 5-10 °C throughout the addition.

    • Causality: This is the most critical step. Slow, controlled addition of the nitrating agent prevents the reaction from becoming too exothermic, which would risk thermal runaway and the formation of unwanted byproducts.[7][8]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours to ensure the reaction proceeds to completion.

PART B: Product Work-up and Purification

  • Quenching: Prepare a large beaker containing approximately 300 g of crushed ice. With vigorous stirring, carefully and slowly pour the reaction mixture onto the ice. A precipitate will form.

    • Causality: Pouring the acidic mixture onto ice serves two purposes: it safely quenches the reaction by diluting the strong acids and rapidly cools the solution, causing the organic product, which is insoluble in the aqueous acidic medium, to precipitate out.[6][8]

  • Isolation: Allow the ice to melt, then let the mixture stir for another 30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual sulfuric and nitric acids.

    • Causality: Removing residual acid is crucial for the stability of the product and for obtaining accurate analytical data.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot methanol. Dissolve the crude product in boiling methanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum at 50 °C to a constant weight.

Quantitative Data Summary
ParameterValue
Moles of 2-Methylnicotinic Acid0.1 mol
Volume of Conc. H₂SO₄75 mL (total)
Volume of Conc. HNO₃9.0 mL
Reaction Temperature5-10 °C
Reaction Time3 hours
Expected ProductThis compound[9]
Molecular Weight182.14 g/mol [9]
Theoretical Yield18.21 g
Expected Yield15.5 - 16.4 g (85-90%)

Pillar 3: Trustworthiness through Safety

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. A failure to respect these procedures can lead to severe accidents.[7][10]

  • Corrosivity & Oxidizing Hazard: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns upon contact.[11][12][13] Nitric acid is also a powerful oxidizing agent and can react violently with organic materials.[10][13]

  • Thermal Runaway: The reaction is highly exothermic. Inadequate cooling can lead to a rapid, uncontrolled increase in temperature (thermal runaway), which can cause violent boiling, pressure buildup, and potential explosion.[7]

  • Toxic Fumes: The reaction may produce toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[11]

Mandatory Safety Measures
  • Engineering Controls: All steps MUST be performed inside a certified chemical fume hood with adequate ventilation. An emergency safety shower and eyewash station must be readily accessible.[11][12]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[11][13]

  • Handling Procedures: Always add acid slowly to other liquids, especially when preparing the mixed acid and quenching the reaction. Never add water to concentrated acid.

  • Spill Response: Have a spill containment kit with a neutralizing agent (e.g., sodium bicarbonate) readily available.[10][12]

  • Waste Disposal: Acidic aqueous waste must be neutralized with a base (e.g., sodium bicarbonate or calcium carbonate) before disposal according to institutional guidelines. Organic waste containing the product or solvent must be collected in a designated hazardous waste container.[10]

Product Characterization

Confirming the identity and purity of the synthesized this compound is essential.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Literature value can be used for comparison.

  • FT-IR (KBr, cm⁻¹):

    • ~3100-2500 (broad, O-H stretch of carboxylic acid)

    • ~1700 (C=O stretch of carboxylic acid)

    • ~1530 and ~1350 (asymmetric and symmetric N-O stretch of nitro group)[14]

    • ~1600 (C=C aromatic ring stretch)

  • ¹H NMR (DMSO-d₆, δ ppm):

    • ~13.5 (s, 1H, -COOH)

    • ~9.1 (d, 1H, H-6)

    • ~8.7 (d, 1H, H-4)

    • ~2.7 (s, 3H, -CH₃)

  • Mass Spectrometry (ESI-): m/z 181.0 [M-H]⁻.

Visualization of Experimental Workflow

experimental_workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_substrate Dissolve 2-Methylnicotinic Acid in cold Conc. H₂SO₄ (0-5°C) reaction Slow, dropwise addition of Mixed Acid to Substrate Solution (Maintain 5-10°C) prep_substrate->reaction prep_nitrating Prepare Mixed Acid (Conc. H₂SO₄ + Conc. HNO₃) under cooling (0-5°C) prep_nitrating->reaction stir Stir for 2 hours at 5-10°C reaction->stir quench Pour reaction mixture onto crushed ice stir->quench filtr_1 Filter crude product (Büchner Funnel) quench->filtr_1 wash Wash with cold H₂O until neutral pH filtr_1->wash recrystallize Recrystallize from hot Methanol wash->recrystallize filtr_2 Filter purified crystals recrystallize->filtr_2 dry Dry under vacuum filtr_2->dry final_product Pure this compound dry->final_product analysis Characterization: MP, FT-IR, NMR, MS final_product->analysis

Figure 2: Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitronicotinic acid (CAS: 59290-81-2), a key intermediate in pharmaceutical development.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your yields.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during the synthesis, presented in a question-and-answer format to provide direct and actionable solutions.

Problem 1: Low Overall Yield

Question: My final yield of this compound is consistently low. What are the most critical steps to investigate?

Answer: Low yield in this multi-step synthesis typically originates from two key transformations: the initial nitration of the pyridine ring and the subsequent oxidation of the methyl group. It is crucial to analyze each step independently to pinpoint the source of the loss.

  • Inefficient Nitration: The nitration of pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated upon protonation in acidic media.[3] The reaction of a substituted 2-aminopyridine with a nitrating mixture (concentrated nitric and sulfuric acids) is a common route.[4] Key factors to control are:

    • Temperature: The temperature must be strictly controlled, typically between 0-10°C, to prevent over-nitration and decomposition of the starting material or product.[5][6] Exceeding this range can lead to the formation of unwanted side products and a significant decrease in yield.

    • Reagent Addition: The nitrating agent should be added slowly and dropwise to the solution of the pyridine substrate in sulfuric acid to maintain temperature control and prevent localized overheating.[5]

    • Isomer Formation: The primary desired product is the 5-nitro isomer. However, depending on the starting material, other isomers like the 3-nitro derivative can form as by-products, complicating purification and reducing the yield of the target molecule.[7]

  • Incomplete Oxidation: The oxidation of the 2-methyl group to a carboxylic acid is the final and often most challenging step. Common oxidizing agents include potassium permanganate (KMnO₄) or nitric acid.[8]

    • Reaction Time and Temperature: Oxidation reactions often require elevated temperatures and prolonged reaction times. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to degradation of the desired product.

    • Oxidant Stoichiometry: An insufficient amount of the oxidizing agent will lead to incomplete reaction. Conversely, a large excess can promote over-oxidation and the formation of undesired byproducts. Careful calculation and control of the molar equivalents of the oxidant are critical.

Problem 2: Formation of Impurities and Side Products

Question: I am observing significant impurities in my crude product. What are the likely side reactions, and how can I minimize them?

Answer: Impurity generation is a common issue, often stemming from the harsh conditions required for nitration and oxidation.

  • Isomeric Impurities: During the nitration of a 2-substituted pyridine, the formation of the 3-nitro isomer alongside the desired 5-nitro product can occur.[7] The ratio of these isomers is highly dependent on the directing effects of the substituents on the pyridine ring. Purifying the desired 5-nitro intermediate before proceeding to the oxidation step is highly recommended.

  • N-Oxide Formation: Pyridine nitrogen is susceptible to oxidation, leading to the formation of pyridine N-oxides, especially under strong oxidizing conditions.[9] While sometimes N-oxides are used as intermediates to direct substitution, their unintended formation complicates the reaction mixture. Using a stoichiometric amount of the oxidant and carefully controlling the temperature can help minimize this side reaction.

  • Over-oxidation Products: During the oxidation of the methyl group, cleavage of the pyridine ring or oxidation of other positions on the ring can occur if the reaction conditions are too harsh (e.g., excessively high temperature or oxidant concentration).[10]

  • Incomplete Hydrolysis of Intermediates: If the synthesis proceeds through an ester intermediate, incomplete hydrolysis to the final carboxylic acid will result in a mixture of products. Ensure that the hydrolysis conditions (e.g., concentration of base or acid, temperature, and reaction time) are sufficient for complete conversion.

To mitigate these issues, it is crucial to monitor the reaction closely and purify the intermediates at each stage.

Problem 3: Difficulties in Product Isolation and Purification

Question: How can I effectively purify the final this compound product? It seems to be poorly soluble or co-crystallizes with impurities.

Answer: Purification of the final product can be challenging due to its polarity and potential for zwitterion formation. A multi-step purification strategy is often necessary.

  • Initial Work-up: After the oxidation step, the reaction mixture is typically cooled and the pH is carefully adjusted. The product may precipitate from the solution upon neutralization. Pouring the reaction mixture onto crushed ice is a common technique to quench the reaction and facilitate precipitation.[5]

  • Recrystallization: This is the most common method for purifying the crude product.[11] Finding a suitable solvent system is key.

    • Solvent Selection: Test various solvents and solvent mixtures (e.g., ethanol/water, methanol, acetic acid/water). An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

    • Use of Activated Charcoal: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help decolorize it. However, use charcoal sparingly as it can adsorb the desired product, leading to a lower recovery yield.[11]

  • Column Chromatography: For achieving very high purity, especially for removing closely related isomers, column chromatography is an effective but more resource-intensive method.[11] A silica gel stationary phase with a polar eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) is a good starting point.

Purification MethodPurity AchievableKey Considerations
Recrystallization >98%Dependent on finding an effective solvent system. Good for larger scales.
Column Chromatography >99.5%Excellent for removing isomeric impurities. The choice of eluent system is crucial for good separation.[11]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for this synthesis?

A common and effective starting material is 2-amino-5-methylpyridine. The amino group activates the pyridine ring towards electrophilic nitration and directs the incoming nitro group to the 5-position.[4][7] Subsequently, the amino group can be removed and the methyl group at the 2-position oxidized. Another route may involve the nitration and subsequent oxidation of 2,5-lutidine (2,5-dimethylpyridine).

Q2: Are there alternative synthetic routes to consider?

Yes, other routes exist, such as those starting from pre-functionalized nicotinic acid derivatives. For example, a methoxynicotinic acid can be nitrated and then esterified.[5] Another approach involves three-component ring transformations to construct the substituted nitropyridine core.[12] The choice of route often depends on the availability and cost of the starting materials.

Q3: What safety precautions are essential during this synthesis?

  • Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and the nitration reaction is highly exothermic. Always perform the reaction in a fume hood, wear appropriate personal protective equipment (PPE) including acid-resistant gloves, lab coat, and safety goggles. Ensure an ice bath is readily available for temperature control.

  • Oxidation: Reactions with strong oxidizers like potassium permanganate can be vigorous. Avoid contact with combustible materials.

  • General Precautions: Handle all organic solvents in a well-ventilated area. The final product, this compound, is classified as an irritant.[2]

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify the presence of any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (182.13 g/mol ).[1]

  • HPLC: This is an excellent method for determining the purity of the final product and quantifying any impurities.

Visualized Workflows and Diagrams

Overall Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Removal of Amino Group cluster_2 Step 3: Oxidation cluster_3 Step 4: Purification A 2-Amino-5-methylpyridine B 2-Amino-5-methyl-3-nitropyridine (Impurity) A->B Side Reaction C 2-Amino-5-methyl-5-nitropyridine (Intermediate) A->C HNO₃ / H₂SO₄ (0-10 °C) D 2-Methyl-5-nitropyridine C->D 1. NaNO₂ / H₂SO₄ 2. H₃PO₂ E This compound (Final Product) D->E KMnO₄ or HNO₃ Heat F Side Products (e.g., N-oxide) D->F Side Reaction G Purified Product (>98%) E->G Recrystallization

Caption: A typical synthetic pathway for this compound.

Troubleshooting Low Yield

G Start Low Final Yield CheckNitration Analyze Nitration Step Yield Start->CheckNitration NitrationLow Is Nitration Yield < 70%? CheckNitration->NitrationLow CheckTemp Verify Temperature Control (0-10 °C) NitrationLow->CheckTemp Yes NitrationOK Nitration Yield OK NitrationLow->NitrationOK No CheckAddition Ensure Slow Reagent Addition CheckTemp->CheckAddition CheckPurity Check Starting Material Purity CheckAddition->CheckPurity CheckOxidation Analyze Oxidation Step Yield NitrationOK->CheckOxidation OxidationLow Is Oxidation Yield < 60%? CheckOxidation->OxidationLow CheckStoich Verify Oxidant Stoichiometry OxidationLow->CheckStoich Yes OxidationOK Yield Loss Elsewhere OxidationLow->OxidationOK No CheckTime Optimize Reaction Time/Temp (Monitor by TLC/HPLC) CheckStoich->CheckTime CheckWorkup Review Product Isolation (pH adjustment, extraction) CheckTime->CheckWorkup FinalReview Review Purification Step (e.g., loss during recrystallization) OxidationOK->FinalReview

Caption: Decision tree for troubleshooting low yield issues.

Detailed Experimental Protocol

Protocol: Synthesis via Nitration of 2-Amino-5-methylpyridine and Subsequent Oxidation

Disclaimer: This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions. All procedures must be performed in a fume hood with appropriate PPE.

Step 1: Nitration of 2-Amino-5-methylpyridine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask to 0-5°C in an ice-salt bath.

  • Slowly add 2-amino-5-methylpyridine to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel, pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the reaction flask, maintaining the internal temperature between 5-10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 5-10°C for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8. A solid precipitate of 2-amino-3-nitro-5-methylpyridine and 2-amino-5-nitro-5-methylpyridine will form.

  • Filter the solid product, wash with cold deionized water, and dry under vacuum.

  • Purify the desired 5-nitro isomer by recrystallization or column chromatography before proceeding.

Step 2: Oxidation to this compound

  • To a flask containing the purified 2-methyl-5-nitropyridine intermediate, add an aqueous solution of potassium permanganate (KMnO₄). The molar ratio should be optimized, but a starting point is 3-4 equivalents of KMnO₄.

  • Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring.

  • Maintain reflux for several hours. Monitor the reaction's progress by TLC or HPLC. The reaction is complete when the starting material is no longer visible.

  • Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will be present.

  • Filter the mixture to remove the MnO₂. The filtrate contains the potassium salt of the desired product.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4.

  • The this compound will precipitate as a solid.

  • Filter the solid product, wash with a small amount of cold water, and dry under vacuum.

  • For higher purity, recrystallize the crude product from a suitable solvent system (e.g., an ethanol/water mixture).[11]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-5-nitronicotinic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 2-Methyl-5-nitronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully optimize your reaction conditions.

Introduction: The Challenges of Esterifying this compound

The esterification of this compound presents a unique set of challenges due to the electronic and steric properties of the molecule. The presence of an electron-withdrawing nitro group deactivates the carbonyl carbon, making it less susceptible to nucleophilic attack. Additionally, the methyl group at the 2-position introduces steric hindrance around the carboxylic acid functionality. These factors can lead to sluggish reaction rates and low yields if not properly addressed. This guide will walk you through the intricacies of this reaction, providing practical solutions to common problems.

Troubleshooting Guide: Addressing Common Issues

This section is formatted as a practical, question-and-answer guide to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion to the Ester

  • Question: I have been running the Fischer esterification of this compound with methanol and a sulfuric acid catalyst, but I am seeing very little or no product formation. What are the likely causes and how can I improve the conversion?

  • Answer: Low conversion is the most common issue with this substrate and can stem from several factors. Let's break down the probable causes and solutions:

    • Probable Cause A: Insufficient Reaction Time or Temperature. The combination of steric hindrance from the 2-methyl group and electronic deactivation from the 5-nitro group significantly slows down the reaction rate.[1]

      • Solution: Increase the reaction time significantly. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For methanol, refluxing for 8-12 hours is a good starting point, but longer times may be necessary.[2] Also, ensure the reaction is maintained at a consistent reflux temperature.

    • Probable Cause B: Reaction Equilibrium. Fischer esterification is a reversible reaction.[3] The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the overall yield.

      • Solution 1: Use a Large Excess of Alcohol. Employing the alcohol as the solvent is a common and effective strategy to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3][4] A 10-fold or greater molar excess of the alcohol is recommended.

      • Solution 2: Remove Water as it Forms. For higher boiling alcohols where using a large excess is not practical, a Dean-Stark apparatus is highly effective for the azeotropic removal of water.[5][6] Toluene is a common solvent for this purpose.

    • Probable Cause C: Inactive or Insufficient Catalyst. The acid catalyst is crucial for protonating the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack.[4]

      • Solution: Ensure your acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is fresh and anhydrous. Increase the catalyst loading if necessary. Typical loadings range from 1-5 mol%.

Issue 2: Formation of Impurities and Side Reactions

  • Question: My reaction is proceeding, but I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

  • Answer: Side reactions can be a major contributor to low yields and purification difficulties. Here are some possibilities:

    • Probable Cause A: Dehydration of the Alcohol. At elevated temperatures and in the presence of a strong acid catalyst, alcohols can dehydrate to form ethers or alkenes.

      • Solution: Carefully control the reaction temperature. While reflux is necessary, excessive heating should be avoided. If using a high-boiling alcohol, consider using a milder catalyst.

    • Probable Cause B: Darkening of the Reaction Mixture. The presence of the nitro group can sometimes lead to decomposition or side reactions at high temperatures, resulting in a dark-colored reaction mixture.

      • Solution: Maintain a clean reaction setup and use pure starting materials. If significant darkening occurs, consider lowering the reaction temperature and extending the reaction time. Using an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I am struggling to isolate and purify my ester product. What are the best practices for the workup and purification of methyl 2-methyl-5-nitronicotinate?

  • Answer: The workup and purification steps are critical for obtaining a pure product. Here's a recommended procedure and some troubleshooting tips:

    • Recommended Workup Procedure:

      • After the reaction is complete, cool the mixture to room temperature.

      • If a large excess of alcohol was used, remove the bulk of it under reduced pressure using a rotary evaporator.[2]

      • Carefully neutralize the remaining acid catalyst. A common method is to pour the reaction mixture into ice-cold water and then slowly add a saturated solution of sodium bicarbonate until effervescence ceases and the pH is neutral (around 7).[2][7] This will precipitate the crude ester.

      • Filter the solid product using a Büchner funnel and wash it with cold deionized water.[2]

    • Troubleshooting Purification:

      • Problem: Product remains in the aqueous layer. Nicotinic acid derivatives can have some water solubility, especially if the neutralization is not complete.

        • Solution: Ensure complete neutralization. If the product is still in the aqueous phase, you can try extracting with an organic solvent like ethyl acetate or dichloromethane.[7]

      • Problem: Oily product instead of a solid. Sometimes the crude product may oil out instead of precipitating as a solid.

        • Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. Cooling the mixture in an ice bath for an extended period can also help.

      • Problem: Co-eluting impurities during column chromatography.

        • Solution: If recrystallization does not yield a pure product, silica gel column chromatography is a good option.[7] Experiment with different solvent systems (e.g., mixtures of hexane and ethyl acetate) to achieve good separation.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the 5-nitro group in the esterification reaction?

    • The 5-nitro group is a strong electron-withdrawing group. It deactivates the pyridine ring and, by extension, the carbonyl carbon of the carboxylic acid, making it less electrophilic and therefore less reactive towards the nucleophilic attack of the alcohol.[8] This is a primary reason why forcing conditions (higher temperatures, longer reaction times, and a strong acid catalyst) are often necessary.

  • Q2: How does the 2-methyl group affect the reaction?

    • The 2-methyl group provides steric hindrance around the carboxylic acid. This can impede the approach of the alcohol nucleophile to the carbonyl carbon, further slowing down the reaction rate.[9]

  • Q3: Can I use other esterification methods for this substrate?

    • Yes, if Fischer esterification proves to be low-yielding or problematic, several alternative methods can be considered:

      • Acid Chloride Formation followed by Alcoholysis: Convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.[5]

      • Steglich Esterification: This method uses a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[10] This is a milder method that can be effective for sterically hindered substrates.

  • Q4: What is the best way to monitor the reaction progress?

    • Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (this compound) from the product ester. The starting material is more polar and will have a lower Rf value than the less polar ester product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[2]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol is a starting point and may require optimization based on your specific alcohol and available equipment.

Materials:

  • This compound

  • Methanol (or other desired alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Add a large excess of the alcohol (e.g., for every 1 gram of the acid, use at least 10 mL of methanol). The alcohol will serve as both the reactant and the solvent.

  • With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-5 mol% relative to the carboxylic acid). Caution: The addition of sulfuric acid to alcohol is exothermic.

  • Heat the mixture to a gentle reflux and maintain this temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Carefully pour the concentrated reaction mixture into a beaker containing ice-cold water.

  • Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate with stirring until the pH is approximately 7. A precipitate should form.

  • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).

Data Summary Table:

ParameterRecommended ConditionRationale
Reactant Ratio >10-fold molar excess of alcoholDrives the equilibrium towards the product.[3]
Catalyst Concentrated H₂SO₄ or p-TsOHStrong acid catalyst is required for this deactivated substrate.
Catalyst Loading 1-5 mol%Sufficient to catalyze the reaction without excessive side reactions.
Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time 8-12 hours (or until completion by TLC/HPLC)Longer reaction times are needed due to steric and electronic effects.[2]

Visualizations

Troubleshooting Workflow for Low Ester Yield

Troubleshooting_Workflow start Low Ester Yield Detected check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_catalyst Is the catalyst active and sufficient? check_equilibrium->check_catalyst Yes shift_equilibrium Shift Equilibrium: - Use excess alcohol - Remove water (Dean-Stark) check_equilibrium->shift_equilibrium No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Optimize Catalyst: - Use fresh, anhydrous catalyst - Increase catalyst loading check_catalyst->optimize_catalyst No check_side_reactions Are there significant side reactions? check_conditions->check_side_reactions Yes optimize_conditions Optimize Conditions: - Increase reaction time - Ensure consistent reflux temperature check_conditions->optimize_conditions No check_workup Is the workup procedure appropriate? check_side_reactions->check_workup No minimize_side_reactions Minimize Side Reactions: - Control temperature carefully - Use an inert atmosphere check_side_reactions->minimize_side_reactions Yes high_yield High Ester Yield check_workup->high_yield Yes optimize_workup Optimize Workup: - Ensure complete neutralization - Consider extraction with an organic solvent check_workup->optimize_workup No shift_equilibrium->check_catalyst optimize_catalyst->check_conditions optimize_conditions->check_side_reactions minimize_side_reactions->check_workup optimize_workup->high_yield

Caption: A troubleshooting workflow for addressing low ester yield.

Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation A Carboxylic Acid B Protonated Carboxylic Acid A->B + H⁺ B->A - H⁺ D Tetrahedral Intermediate B->D + R'OH C Alcohol C->D E Protonated Tetrahedral Intermediate D->E F Protonated Ester E->F - H₂O G Ester F->G - H⁺

Caption: The mechanism of the acid-catalyzed Fischer Esterification.

References

Technical Support Center: Strategies for Overcoming Solubility Challenges of 2-Methyl-5-nitronicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-5-nitronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common yet critical challenge of its limited solubility in organic solvents. This guide offers a blend of theoretical understanding and practical, field-proven methodologies to empower you to optimize your experimental workflows, from synthesis and purification to formulation development.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when working with this compound.

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The solubility of this compound is governed by its molecular structure. It possesses both a polar carboxylic acid group (-COOH) and a nitro group (-NO2), along with a less polar methyl group (-CH3) on a pyridine ring. This combination of polar and non-polar functionalities can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid-state structure and solvate the individual molecules. The carboxylic acid can also participate in strong hydrogen bonding with itself, further stabilizing the crystal lattice.

Q2: I'm seeing my compound "crash out" of solution. What's happening?

A2: "Crashing out" or precipitation occurs when the concentration of this compound exceeds its solubility limit in the chosen solvent system. This can be triggered by a change in temperature (solubility is often temperature-dependent), the addition of an anti-solvent (a solvent in which the compound is less soluble), or a change in pH that reduces the ionization of the carboxylic acid group, making it less polar.

Q3: Are there any "go-to" solvents I should start with for this compound?

A3: While every compound is unique, for molecules with similar functionalities like nicotinic acid, polar aprotic solvents are often a good starting point. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective due to their ability to disrupt hydrogen bonds and solvate both polar and non-polar parts of the molecule.[1][2] However, for applications where these solvents are not suitable (e.g., due to reactivity or toxicity), a systematic screening of other solvent classes is recommended.

Q4: How does pH affect the solubility of this compound in a solvent mixture containing water?

A4: this compound is a carboxylic acid and therefore a weak acid. In the presence of a base, the carboxylic acid group can be deprotonated to form a carboxylate salt. This ionized form is significantly more polar and, consequently, more soluble in polar solvents like water.[3][4] Therefore, increasing the pH of an aqueous-organic solvent mixture by adding a base can dramatically increase the solubility of this compound.[3]

Q5: Can I use heat to improve solubility?

A5: Yes, in many cases, the solubility of a solid in a liquid increases with temperature. Heating a mixture can provide the necessary energy to overcome the crystal lattice energy. However, it is crucial to assess the thermal stability of this compound in the chosen solvent to avoid degradation. Also, be aware that the compound may precipitate out of the solution upon cooling if a supersaturated state is created.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance to systematically address and overcome solubility issues with this compound.

Guide 1: Systematic Solvent Screening

A systematic approach to solvent screening is the most effective way to identify a suitable solvent or solvent system for your specific application.

The Underlying Principle: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in solubility. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The key is to find a solvent with a polarity that best matches that of this compound. A more advanced approach involves considering Hansen Solubility Parameters (HSP), which break down solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5] A solvent with HSP values close to those of the solute is likely to be a good solvent.[5]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound.[6]

Materials:

  • This compound

  • A selection of organic solvents from different classes (e.g., alcohols, ketones, esters, ethers, polar aprotic solvents)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker in a temperature-controlled environment

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • A suitable analytical method for concentration determination (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure a saturated solution at equilibrium.

  • Solvent Addition: Add a known volume of each test solvent to the corresponding vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a pre-validated analytical method.

  • Calculation: The determined concentration represents the solubility of this compound in that solvent at the experimental temperature.

Data Presentation: Solubility Profile of this compound (Hypothetical Data)

Solvent ClassSolventPolarity IndexPredicted SolubilityExperimental Solubility (g/L) at 25°C
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2HighUser to determine
N,N-Dimethylformamide (DMF)6.4HighUser to determine
Acetonitrile5.8ModerateUser to determine
Alcohols Methanol5.1ModerateUser to determine
Ethanol4.3Moderate-LowUser to determine
Ketones Acetone5.1ModerateUser to determine
Esters Ethyl Acetate4.4LowUser to determine
Ethers Tetrahydrofuran (THF)4.0LowUser to determine
Halogenated Dichloromethane3.1Very LowUser to determine
Non-polar Toluene2.4InsolubleUser to determine
Hexane0.1InsolubleUser to determine

Note: This table provides a framework for organizing your experimental findings. The "Predicted Solubility" is a qualitative estimation based on solvent polarity and the structure of this compound.

Workflow for Systematic Solvent Screening

G start Start: Solubility Issue with This compound select_solvents Select a diverse range of organic solvents (polar aprotic, polar protic, non-polar) start->select_solvents protocol Perform Isothermal Shake-Flask Solubility Determination Protocol select_solvents->protocol analyze Analyze supernatant concentration (e.g., HPLC, UV-Vis) protocol->analyze data_table Tabulate and compare solubility data analyze->data_table decision Is a single solvent sufficiently effective? data_table->decision co_solvent Proceed to Co-solvent Screening Guide decision->co_solvent No end End: Optimal solvent identified decision->end Yes G start Start: Insufficient solubility in a single solvent select_primary Select a primary solvent with some solubilizing capacity start->select_primary select_cosolvents Choose miscible co-solvents with different polarities select_primary->select_cosolvents prepare_blends Create a series of solvent blends with varying ratios select_cosolvents->prepare_blends determine_solubility Determine solubility in each blend using the Shake-Flask Method prepare_blends->determine_solubility plot_data Plot solubility vs. co-solvent ratio determine_solubility->plot_data identify_optimum Identify the optimal co-solvent ratio for maximum solubility plot_data->identify_optimum end End: Optimal co-solvent system identified identify_optimum->end

References

Technical Support Center: Suzuki Coupling with Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the unique challenges presented by nicotinic acid derivatives. The following question-and-answer section is designed to address common issues encountered in the lab, providing not just solutions, but the underlying scientific rationale to empower your experimental design.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki coupling with a bromo-nicotinic acid isn't working. I'm seeing only starting material and getting a very low yield. What are the most common causes and how do I fix it?

This is the most frequent issue encountered with this class of substrates. The lack of reactivity often stems from a combination of factors related to the electronic nature of the pyridine ring and potential catalyst inhibition.[1][2]

Core Issues & Causal Explanation:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[1][2] This coordination can stabilize the catalyst in an off-cycle state, preventing it from participating in the catalytic cycle and leading to low or no conversion. The Lewis basicity of the nitrogen essentially "poisons" the catalyst.[3]

  • Slow Oxidative Addition: The carbon-halogen bond on an electron-deficient ring, such as a pyridine ring bearing a carboxylic acid, is generally more reactive towards oxidative addition. However, catalyst choice remains critical. Standard or less active catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be ineffective for these challenging substrates.[4][5]

  • Suboptimal Base or Solvent Choice: The base is not just a stoichiometric reagent; it plays a critical role in the transmetalation step.[6] An inappropriate base can fail to activate the boronic acid/ester sufficiently or can lead to degradation of starting materials. Similarly, poor solubility of the nicotinic acid salt in the chosen solvent can stall the reaction.

Troubleshooting Workflow & Solutions:

To address this, a systematic optimization of the catalyst system, base, and solvent is required.

  • Step 1: Re-evaluate Your Catalyst and Ligand.

    • Switch to a Stronger Ligand: For electron-deficient heteroaryl halides, standard phosphine ligands like PPh₃ are often insufficient. Move to modern, electron-rich, and sterically bulky phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[1][7] These ligands accelerate the rate-determining oxidative addition step and can help prevent catalyst deactivation.[8]

    • Use a Pre-formed Catalyst: Using a stable, pre-formed palladium catalyst can provide more consistent results. Consider using Pd(dppf)Cl₂ or a palladacycle precatalyst which are often more robust.[9][10]

  • Step 2: Optimize the Base.

    • Start with Potassium Phosphate (K₃PO₄): This is often a reliable and effective base for challenging Suzuki couplings, providing a good balance of reactivity while minimizing side reactions.[9][11]

    • Consider Carbonates: Potassium carbonate (K₂CO₃) or the more soluble cesium carbonate (Cs₂CO₃) are also excellent choices.[9][11] Cs₂CO₃ can sometimes increase reaction rates when other bases fail.[9]

    • Use Fluoride for Sensitive Substrates: If your molecule contains a base-sensitive group (like an ester you wish to preserve), potassium fluoride (KF) under anhydrous conditions can be a milder and effective option.[6][9]

  • Step 3: Ensure Proper Solvent & Degassing.

    • Solvent Choice: A mixture of an aprotic polar solvent and water is standard. Common choices include 1,4-Dioxane/H₂O (4:1), DMF, or THF/H₂O.[9][11] The water is crucial for the transmetalation step.

    • Degassing is CRITICAL: Oxygen can degrade the palladium catalyst, leading to the formation of palladium black and a dead reaction.[9] You must rigorously degas your solvent and the reaction vessel. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[9][11]

Below is a logical workflow to diagnose and solve a failed reaction.

G start Reaction Failed (Low/No Conversion) check_catalyst Is the catalyst system appropriate? (e.g., Pd(PPh3)4) start->check_catalyst check_base Is the base effective? (Solubility, Strength) check_catalyst->check_base Yes sol_catalyst Solution: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) with a Pd(OAc)2 or Pd2(dba)3 source. check_catalyst->sol_catalyst No check_conditions Are conditions strictly inert? (Degassing, Dry Solvents) check_base->check_conditions Yes sol_base Solution: Screen bases. Start with K3PO4 or Cs2CO3. Ensure adequate solubility. check_base->sol_base No check_boron Is the boronic acid/ester stable? (Check for Protodeboronation) check_conditions->check_boron Yes sol_conditions Solution: Rigorously degas solvents (Ar/N2 bubbling or Freeze-Pump-Thaw). Use anhydrous solvents if needed. check_conditions->sol_conditions No sol_boron Solution: Use a more stable boronic ester (e.g., pinacol, MIDA). Use anhydrous conditions and a weaker base. check_boron->sol_boron No success Reaction Successful check_boron->success Yes sol_catalyst->success sol_base->success sol_conditions->success sol_boron->success

Caption: A troubleshooting workflow for failed Suzuki coupling reactions.
Q2: I'm observing a significant amount of a side product that corresponds to the deborylated starting material. What is happening and how can I prevent it?

This common side reaction is known as protodeboronation . It is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, effectively destroying your boronic acid or ester coupling partner.[1][4] Heteroaromatic boronic acids, like those derived from pyridine, are particularly susceptible to this process.[4][12]

Primary Causes:

  • Base-Mediated Decomposition: Strong bases, especially in the presence of water, can accelerate the rate of protodeboronation.[4]

  • Instability of Boronic Acids: Free boronic acids are more prone to this side reaction than their corresponding esters.[4]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of this unwanted pathway.[9]

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters: The most effective strategy is to use a more stable boronic ester instead of the free boronic acid. Pinacol (Bpin) or MIDA boronates are significantly more robust and less prone to protodeboronation.[4][13] They act as a "slow-release" source of the active boron species under the reaction conditions.[4]

  • Optimize the Base: Avoid strong hydroxide bases. Switch to weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF.[4][9]

  • Use Anhydrous Conditions: While some water is often beneficial, excess water can promote protodeboronation. Ensure your solvents are thoroughly dried and run the reaction under strictly anhydrous conditions.[4]

  • Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover, often in the range of 60-80 °C.[9]

Q3: How does the carboxylic acid group on the nicotinic acid affect the reaction?

The carboxylic acid introduces two potential complications:

  • Coordination to Palladium: Under basic conditions, the carboxylic acid will be deprotonated to form a carboxylate. This anionic species can coordinate to the palladium center, potentially forming an inactive complex and inhibiting catalysis.[1]

  • Solubility Issues: The potassium or sodium salt of your nicotinic acid derivative, formed in situ, may have poor solubility in common organic solvents like dioxane or toluene, leading to a heterogeneous mixture and slow reaction rates.

Solutions:

  • Esterification: The most straightforward solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This removes the acidic proton and prevents the formation of the interfering carboxylate. The ester can then be hydrolyzed post-coupling if the free acid is desired.

  • Solvent Choice: If you must use the free acid, choosing a more polar solvent like DMF or DMA may help to solubilize the carboxylate salt and improve reaction kinetics.[11]

  • Ligand Choice: A bulky ligand on the palladium center can sometimes mitigate the inhibitory effect of the carboxylate by sterically disfavoring its coordination.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling of Halo-Nicotinic Acids

This table provides experimentally validated starting points for your optimizations. The optimal conditions will always depend on the specific arylboronic acid partner.

EntryHalo-Nicotinic AcidRecommended Catalyst (mol%)Recommended Base (equiv)Solvent SystemTemp (°C)Expected Yield (%)Reference(s)
15-Bromonicotinic acidPd(PPh₃)₄ (5)K₃PO₄ (3.0)DMF80–10085-90[11][14]
22-Chloronicotinic acid derivativePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)1,4-Dioxane / H₂O (4:1)80–10070-85[1]
35-Iodonicotinic acidPd(dppf)Cl₂ (3)K₂CO₃ (3.0)MeCN / H₂O (4:1)8080-95[9][15]
4Base-Sensitive EsterPd₂(dba)₃ (2) / P(t-Bu)₃ (4)KF (3.0)Anhydrous THF60–7065-80[6][9]
Experimental Protocol: General Procedure for Suzuki Coupling with 5-Bromonicotinic Acid

This protocol is a robust starting point for the coupling of 5-bromonicotinic acid with a generic arylboronic acid.[11]

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 5-bromonicotinic acid, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[9][11]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.[9]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using DMF, dilute the mixture with water and acidify to pH ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry.[11]

    • If using a solvent like dioxane, dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as needed.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The pyridine nitrogen can interfere at multiple points, primarily by coordinating to the Pd(0) or Pd(II) species, pulling them out of the productive cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_off_cycle Inhibition Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R1-X Inhibition_Pd0 Py-Pd(0)L_n (Inactive) Pd0->Inhibition_Pd0 PdII R1-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans + R2-B(OR)2 (Base Activated) Inhibition_PdII Py-Pd(II)L_n-X (Inactive) PdII->Inhibition_PdII PdII_R2 R1-Pd(II)L_n-R2 Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R1-R2 Pyridine Nicotinic Acid Derivative (Py)

Caption: The Suzuki catalytic cycle and potential inhibition by pyridine nitrogen.

References

Stability of 2-Methyl-5-nitronicotinic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-5-nitronicotinic acid (CAS 59290-81-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. Below, you will find a series of frequently asked questions (FAQs) and detailed protocols addressing the stability of this compound under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

Answer: The stability of this compound is primarily governed by the interplay of three functional groups on the pyridine ring:

  • Pyridine Ring: As a heterocyclic aromatic compound, the pyridine ring is generally stable. However, the nitrogen atom makes the ring electron-deficient compared to benzene, influencing its reactivity.[1]

  • Carboxylic Acid Group (-COOH): This group, located at the 3-position, is acidic (predicted pKa ≈ 2.47) and can undergo decarboxylation (loss of CO2), especially under heat.[2] The position of this group is crucial, as pyridine-2-carboxylic acids (picolinic acids) are known to decarboxylate more readily than their nicotinic acid (3-carboxy) counterparts.[3][4]

  • Nitro Group (-NO2): This is a very strong electron-withdrawing group. Its presence at the 5-position significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.[5]

  • Methyl Group (-CH3): This is an electron-donating group. Its effect is generally weaker than the nitro group's but it can slightly influence the overall electron distribution on the ring.

The combination of these groups creates a molecule with specific reactivity patterns that must be considered during handling, formulation, and analysis.

Q2: What is the expected stability of this compound in acidic aqueous solutions?

Answer: In acidic solutions (e.g., pH 1-4), this compound is expected to be relatively stable against hydrolysis. The primary concern under acidic conditions, particularly with heating, is decarboxylation .

The mechanism for decarboxylation of pyridinecarboxylic acids can be complex. For many picolinic acids, the process is accelerated at an intermediate pH where the molecule exists as a zwitterion.[4][6] While our subject is a nicotinic acid derivative, the principles are related. The strong electron-withdrawing nitro group can influence this process. However, significant degradation via this pathway typically requires elevated temperatures (e.g., >95°C).[3][4] At room temperature, the molecule should exhibit good stability in acidic media over typical experimental timeframes.

Q3: How does this compound behave under basic (alkaline) conditions?

Answer: Basic conditions pose a greater stability risk than acidic conditions. There are two primary potential degradation pathways:

  • Hydrolysis of the Nitro Group: While aromatic nitro groups are generally stable, the electron-deficient nature of the pyridine ring, enhanced by the carboxylic acid, can make it susceptible to nucleophilic aromatic substitution (SNAr). Under strong basic conditions and/or heat, the nitro group could potentially be displaced by a hydroxide ion to form a hydroxypyridine derivative.

  • Reactions Involving the Methyl Group: The protons on the methyl group are weakly acidic. In the presence of a strong base, this position could be deprotonated, potentially leading to subsequent condensation or rearrangement reactions, though this is less likely under typical aqueous basic conditions.

Decarboxylation of the carboxylate anion can also occur but is generally slower than the decarboxylation of the neutral or zwitterionic form.[3][6] Researchers should be vigilant for the appearance of new, more polar impurities when analyzing samples stored in basic solutions.

Q4: I am observing a color change in my solution of this compound. What is the likely cause?

Answer: A color change, typically to yellow or brown, is often an indication of degradation, particularly in solutions containing nitroaromatic compounds. This can be caused by several factors:

  • Formation of Nitrophenolate-like Species: If the nitro group is displaced or if other reactions create conjugated systems under basic conditions, colored species can form.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of nitroaromatic compounds.[7][8] It is crucial to protect solutions from light.

  • Oxidation: Although less common for this structure, oxidative degradation pathways cannot be entirely ruled out, especially in the presence of contaminants.

Troubleshooting Step: If you observe a color change, you should immediately re-analyze the sample by a stability-indicating method (e.g., HPLC-UV) to quantify the parent compound and detect any degradation products. The solution should be protected from light and stored at a lower temperature.

Troubleshooting Guides & Experimental Protocols

Guide 1: Designing a Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of a molecule.[7][9] This information is critical for developing stable formulations and validated analytical methods.

Objective: To systematically assess the stability of this compound under various stress conditions as recommended by ICH guidelines.[7]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) Acid Acid Hydrolysis 0.1M HCl, 60°C, 24h Prep->Acid Base Base Hydrolysis 0.1M NaOH, RT, 4h Prep->Base Oxidation Oxidation 3% H2O2, RT, 24h Prep->Oxidation Thermal Thermal 60°C in Solution Prep->Thermal Photo Photolytic ICH Q1B Light Box Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by HPLC-UV/MS Dilute->HPLC

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water).

  • Applying Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic Hydrolysis: Add an equal volume of 2 M HCl to an aliquot to achieve a final concentration of 1 M HCl. Heat at 60°C.

    • Basic Hydrolysis: Add an equal volume of 2 M NaOH to an aliquot to achieve a final concentration of 1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Heat an aliquot of the stock solution at 60°C.

    • Photostability: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling and Analysis: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[8]

Data Summary Table:

Stress ConditionReagentTemperatureDurationExpected Outcome
Acid Hydrolysis 1 M HCl60°C24 hPotential for slow decarboxylation.
Base Hydrolysis 1 M NaOHRoom Temp4-8 hHigh potential for degradation.
Oxidation 3% H₂O₂Room Temp24 hPotential for N-oxide formation.[1]
Thermal None60°C48 hShould be relatively stable.
Photolytic ICH LightAmbientPer ICH Q1BPotential for degradation.
Guide 2: Troubleshooting Unexpected Peaks in Chromatography

Issue: An unexpected peak has appeared in the chromatogram of my stability sample.

Potential Degradation Pathways & Structures

Degradation_Pathways cluster_acid Acidic Conditions (Heat) cluster_base Basic Conditions cluster_oxidation Oxidative Conditions Parent This compound Decarboxy 2-Methyl-5-nitropyridine (Decarboxylation) Parent->Decarboxy -CO₂ Hydroxy 2-Methyl-5-hydroxynicotinic acid (SNAr) Parent->Hydroxy +OH⁻ -NO₂⁻ N_Oxide This compound N-oxide Parent->N_Oxide [O]

Caption: Potential degradation pathways under stress.

Troubleshooting Steps:

  • Characterize the Peak:

    • Retention Time: Is the peak more or less polar than the parent compound? Decarboxylation would likely result in a later-eluting (less polar) peak, while hydroxylation would result in an earlier-eluting (more polar) peak.

    • UV Spectrum: Use a photodiode array (PDA) detector to obtain the UV spectrum of the impurity. Does it differ significantly from the parent compound? A change in the chromophore (e.g., substitution of the nitro group) will alter the spectrum.

    • Mass Spectrometry (MS): The most effective tool. Analyze the sample by LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak.

      • Decarboxylation Product (C₆H₆N₂O₂): Expected [M+H]⁺ = 139.04

      • Hydroxylation Product (C₇H₆N₂O₄ -> C₇H₆N₂O₃): Expected [M+H]⁺ = 167.04 (Loss of NO₂ and gain of OH is a net loss of 16 Da from the parent's MW of 182.13).

      • N-Oxide Product (C₇H₆N₂O₅): Expected [M+H]⁺ = 199.03

  • Correlate with Stress Conditions: Does the peak appear predominantly under one specific stress condition (e.g., only in the base-hydrolyzed sample)? This provides strong evidence for the degradation pathway.

  • Confirm Identity: If possible, synthesize a reference standard of the suspected degradation product to confirm its identity by co-elution and spectral matching.

By following these structured guides and understanding the underlying chemical principles, researchers can effectively manage and interpret the stability of this compound in their experiments.

References

Technical Support Center: Removal of Impurities from 2-Methyl-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-5-nitronicotinic acid (CAS: 59290-81-2).[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals who require this key intermediate at the highest possible purity. The presence of impurities can significantly impact downstream applications, leading to inconsistent results, formation of unwanted byproducts, and challenges in regulatory compliance.

This document provides a structured approach to identifying and removing common impurities through field-proven methodologies. We will delve into the causality behind experimental choices, offering not just protocols, but a framework for troubleshooting and optimization.

PART 1: Frequently Asked Questions - Understanding the Impurity Profile

This section addresses common questions regarding the nature of impurities typically encountered with this compound. A thorough understanding of your starting material is the first step toward effective purification.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route employed. However, based on common synthetic pathways for nicotinic acid derivatives, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,5-lutidine or an intermediate that was not fully oxidized or nitrated.

  • Positional Isomers: During the nitration step, isomers can form where the nitro group is introduced at a different position on the pyridine ring. These are often the most challenging impurities to remove due to their similar physical and chemical properties.[6]

  • Over-Oxidation Byproducts: If the synthesis involves the oxidation of a methyl group to a carboxylic acid, over-oxidation can lead to the formation of pyridine-dicarboxylic acids.[7]

  • Residual Solvents and Reagents: Trace amounts of solvents used during the reaction or initial workup may be present.[8][9] It is also possible to have residual acids (e.g., sulfuric acid, nitric acid) from the reaction.[10]

Q2: Why are isomeric impurities particularly difficult to separate?

A2: Positional isomers often have very similar molecular weights, polarities, and solubility profiles. This makes separation by standard techniques like recrystallization less effective, as they may co-crystallize with the desired product. Similarly, in chromatography, they may have very close retention times, requiring careful optimization of the mobile phase to achieve separation.[6]

Q3: What are the primary analytical methods for assessing the purity of this compound?

A3: A multi-faceted approach is recommended to accurately determine purity.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for quantifying the purity of non-volatile compounds like this compound. A reverse-phase C18 column is typically effective.[11][12]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for qualitative assessment. It is excellent for monitoring reaction progress and for quickly screening solvent systems for column chromatography.

  • Gas Chromatography (GC): While less common for carboxylic acids unless derivatized, GC can be useful for detecting volatile impurities or residual solvents.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities if their signals are resolved from the product's signals.

Analytical Technique Primary Use Key Considerations
HPLC-UV Quantitative purity assessment, detection of non-volatile impurities.Method development is crucial (column, mobile phase, wavelength).[11]
TLC Qualitative monitoring of reaction and purification progress.Fast and inexpensive; good for screening chromatography conditions.
GC-MS Detection of volatile impurities and residual solvents.May require derivatization of the carboxylic acid.[13]
NMR Structural confirmation and identification of major impurities.Provides structural information that other methods do not.

PART 2: Troubleshooting Guides and Purification Protocols

This section provides detailed, step-by-step protocols for the most effective purification techniques. Each protocol is accompanied by a troubleshooting guide to address common issues encountered during the experiment.

Liquid-Liquid Extraction: An Acid-Base Approach

Principle: This technique is an excellent first-pass purification step to remove neutral and basic impurities. It leverages the acidic nature of the carboxylic acid group, which can be deprotonated by a base to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase and can be washed away.[15]

Experimental Protocol
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute (~1M) sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (especially with bicarbonate, which generates CO₂). Allow the layers to separate. The deprotonated product (sodium 2-methyl-5-nitronicotinate) will be in the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean flask. Wash the organic layer one or two more times with the aqueous base to ensure complete extraction of the product.

  • Back-Extraction (Optional): To remove any base-soluble impurities, the combined aqueous layers can be washed with a fresh portion of the organic solvent.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated acid (e.g., HCl) dropwise with stirring until the solution is acidic (pH ~2-3), which will cause the purified this compound to precipitate out of the solution.[15]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove residual salts, and dry thoroughly under vacuum.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Ethyl Acetate salt Sodium 2-methyl-5-nitronicotinate in Aqueous NaHCO₃ crude->salt Add NaHCO₃ (aq) Shake & Separate neutral_impurities Neutral/Basic Impurities in Ethyl Acetate salt->neutral_impurities Organic layer discarded precipitate Purified Product (Solid Precipitate) salt->precipitate Add HCl (aq) to pH 2-3 final_product Pure this compound precipitate->final_product Filter & Dry

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Guide: Liquid-Liquid Extraction
Problem Potential Cause Solution
Emulsion forms at the interface. Vigorous shaking; presence of surfactants.Allow the funnel to stand for a longer period. Gently swirl instead of shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion.[16][17]
Product does not precipitate upon acidification. Insufficient acidification; product is too soluble in the aqueous medium.Check the pH with pH paper and add more acid if necessary. If solubility is an issue, try extracting the acidified aqueous phase with a fresh portion of organic solvent (e.g., ethyl acetate), then dry and evaporate the solvent.
Low recovery of the final product. Incomplete extraction into the aqueous phase; incomplete precipitation.Perform multiple extractions with the basic solution. Ensure the aqueous phase is thoroughly cooled and acidified to maximize precipitation.
Recrystallization

Principle: This is the most powerful technique for purifying solids in larger quantities. It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[18]

Experimental Protocol
  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test small amounts of your crude product in various solvents (see table below). An ideal solvent will dissolve the product when hot but cause it to crystallize upon cooling. Ethanol, methanol, or ethanol/water mixtures are often good starting points for polar molecules like this.[18][19]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[20]

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals thoroughly under vacuum.

Table: Common Solvents for Recrystallization
Solvent Polarity Boiling Point (°C) Comments
Water High100Good for polar compounds, but solubility might be low.
Ethanol High78Often a good choice for polar organic molecules.[19]
Methanol High65Similar to ethanol, but more volatile.[21]
Ethyl Acetate Medium77A versatile solvent for a range of polarities.
Toluene Low111Useful if the product is less polar than the impurities.
Ethanol/Water VariableVariableA mixed-solvent system can be fine-tuned for optimal solubility.

Workflow Diagram: Recrystallization

G start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool impurities_insoluble Insoluble Impurities (Removed) hot_filter->impurities_insoluble ice_bath Ice Bath Cooling cool->ice_bath filter_dry Vacuum Filtration & Drying ice_bath->filter_dry pure_crystals Pure Crystals filter_dry->pure_crystals impurities_soluble Soluble Impurities (Remain in Filtrate) filter_dry->impurities_soluble

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide: Recrystallization
Problem Potential Cause Solution
Compound does not dissolve. Incorrect solvent choice (not polar enough).Select a more polar solvent or a mixed-solvent system. For example, dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then add a drop of ethanol to clarify before cooling.[22]
Compound "oils out" instead of crystallizing. Solution is too supersaturated; melting point of the compound is below the boiling point of the solvent.Re-heat the solution to dissolve the oil, add slightly more solvent, and try cooling more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. Too much solvent was used; solution is not saturated enough.Boil off some of the solvent to increase the concentration and allow it to cool again. Add a "seed crystal" from a previous batch if available.
Poor recovery. Too much solvent was used; compound has significant solubility in cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary. Ensure the solution is thoroughly cooled in an ice bath. Ensure funnel and receiving flask are pre-heated for hot filtration.
Silica Gel Column Chromatography

Principle: This is a highly effective preparative technique for separating compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (an organic solvent or solvent mixture).[23] Polar compounds, like our carboxylic acid, interact more strongly with the polar silica gel and thus move down the column more slowly than non-polar impurities.

Experimental Protocol
  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. The ideal eluent system should move the desired compound to an Rf value of ~0.2-0.4. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. A small amount of acetic acid (~1%) can be added to the eluent to improve the peak shape of carboxylic acids and prevent streaking.

  • Prepare the Column: Securely clamp a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to ensure even packing. Never let the column run dry.[23]

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a dry load by adsorbing the compound (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[24]

  • Elute and Collect: Carefully add the eluent to the top of the column. Begin eluting, collecting the eluent in a series of fractions (e.g., in test tubes). It is often best to start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to first wash out non-polar impurities and then elute the more polar product.[24]

  • Monitor Fractions: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Diagram: Column Chromatography

G cluster_workflow Chromatography Workflow cluster_separation Separation on Column tlc 1. TLC Analysis (Find Eluent) pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions & Evaporate monitor->combine final Purified Product combine->final col_top Sample Loaded col_mid Elution in Progress (Bands Separate) col_bot Fractions Collected

Caption: Step-by-step workflow for column chromatography.

Troubleshooting Guide: Column Chromatography
Problem Potential Cause Solution
Poor separation (overlapping bands). Incorrect mobile phase; column overloaded.The mobile phase is too polar. Decrease the polarity of the eluent. Use a shallower polarity gradient. Use a larger column or less sample.
Compound won't elute from the column. Mobile phase is not polar enough; compound is strongly adsorbed.Gradually increase the polarity of the mobile phase. For very polar compounds like carboxylic acids, adding a small percentage (0.5-2%) of acetic or formic acid to the eluent can help by protonating the compound and reducing its interaction with the silica.
Cracked or channeled column bed. Poor packing technique; column ran dry.Ensure the silica is packed as a uniform slurry without air bubbles. Never let the solvent level drop below the top of the silica bed.[23]
Streaking or tailing on TLC/column. Compound is acidic and interacting too strongly with the silica.As mentioned above, add a small amount of a suitable acid (e.g., acetic acid) to the mobile phase to suppress the ionization of your carboxylic acid.[24]

References

Technical Support Center: Scale-Up of 2-Methyl-5-nitronicotinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-Methyl-5-nitronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will delve into the common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions, grounding our advice in established scientific principles and practical, field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration of 2-methylnicotinic acid?

A1: The nitration process is inherently hazardous, primarily due to its highly exothermic nature, which can lead to thermal runaway if not properly controlled.[1][2] Key concerns include the corrosive and toxic properties of the nitrating agents (typically a mixture of nitric and sulfuric acids), the potential for violent reactions with organic materials, and the generation of toxic nitrogen dioxide gas.[3][4] Robust engineering controls, such as dedicated fume hoods, acid-resistant equipment, and emergency quench systems, are paramount.[3]

Q2: I'm observing a low yield of the desired 5-nitro isomer. What are the likely causes?

A2: Low yield of the 5-nitro isomer in the nitration of 2-methylnicotinic acid can stem from several factors. The pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging.[5] Insufficiently harsh reaction conditions (e.g., temperature is too low, or the acid mixture is not concentrated enough) may lead to incomplete conversion. Conversely, excessively high temperatures can promote the formation of undesired isomers and degradation byproducts.[6] Careful control of the reaction temperature and the rate of addition of the nitrating agent is critical.

Q3: What are the common impurities I should expect, and how can I detect them?

A3: Common impurities include unreacted starting material (2-methylnicotinic acid), other nitro isomers (e.g., 2-methyl-3-nitronicotinic acid), and potential byproducts from over-oxidation or degradation. Analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection are well-suited for monitoring the reaction and quantifying the purity of the final product.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[7]

Q4: My final product is difficult to purify by recrystallization. What are my options?

A4: If recrystallization proves ineffective, column chromatography is a viable alternative for purification.[9] However, for large-scale production, this can be costly and time-consuming. It's often more efficient to optimize the reaction conditions to minimize impurity formation in the first place. Another strategy is to perform a salt formation of the nicotinic acid product to facilitate purification, followed by a final neutralization step.

Q5: Are there any specific material compatibility issues I should be aware of when scaling up?

A5: Yes, the use of highly corrosive concentrated nitric and sulfuric acids necessitates the use of compatible reactor materials.[3] Glass-lined steel reactors are a common choice for their chemical resistance. All associated equipment, including stirrers, baffles, and transfer lines, must also be constructed from acid-resistant materials to prevent corrosion and contamination of the product.

II. Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving specific issues you may encounter during the scale-up of this compound production.

Guide 1: Managing Exothermic Reactions and Ensuring Thermal Safety

Problem: Uncontrolled temperature increase during the addition of the nitrating agent.

Causality: The nitration of aromatic compounds is a highly exothermic process.[2] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. An uncontrolled exotherm can lead to a runaway reaction, posing a significant explosion hazard.[1][10]

Troubleshooting Protocol:

  • Reactor and Cooling System Check:

    • Ensure the reactor's cooling system is fully operational and has the capacity to handle the heat load of the scaled-up reaction.

    • Verify that the heat transfer fluid is at the correct temperature and flow rate.

  • Controlled Reagent Addition:

    • Add the nitrating agent (mixed acid) subsurface to the solution of 2-methylnicotinic acid in sulfuric acid. This promotes better initial mixing and heat distribution.

    • Use a high-precision dosing pump for a slow and consistent addition rate.

    • Monitor the internal temperature of the reactor continuously. The addition rate should be immediately reduced or stopped if the temperature exceeds the setpoint.

  • Agitation:

    • Ensure efficient agitation to prevent the formation of localized hot spots.[6]

    • For larger reactors, consider the use of multiple impellers or specialized agitator designs to ensure homogeneity.

  • Emergency Preparedness:

    • Have an emergency quench plan in place. This typically involves a pre-chilled, non-reactive solvent that can be rapidly introduced to dilute the reaction mixture and absorb heat.

Guide 2: Optimizing Reaction Selectivity and Minimizing Byproducts

Problem: Formation of significant amounts of unwanted isomers or degradation products.

Causality: The regioselectivity of nitration on a substituted pyridine ring is sensitive to reaction conditions. Temperature, reaction time, and the concentration of the nitrating agent all play a crucial role. Overly aggressive conditions can lead to the formation of dinitro compounds or oxidative degradation of the methyl group.

Troubleshooting Protocol:

  • Temperature Profiling:

    • Conduct small-scale experiments to determine the optimal temperature range for maximizing the yield of the 5-nitro isomer while minimizing byproducts.

    • Maintain this temperature profile rigorously during the scale-up.

  • Stoichiometry and Reagent Purity:

    • Use the correct stoichiometric ratio of nitric acid to 2-methylnicotinic acid. An excess of nitric acid can increase the risk of over-nitration.

    • Ensure the purity of the starting materials and reagents, as impurities can sometimes catalyze side reactions.[2]

  • Reaction Monitoring:

    • Take regular in-process control (IPC) samples to monitor the progress of the reaction by HPLC.[7]

    • Quench the reaction once the optimal conversion to the desired product is achieved to prevent further side reactions.

Data Presentation: Illustrative Reaction Conditions
ParameterLab Scale (10g)Pilot Scale (1kg)Production Scale (100kg)
Starting Material 2-methylnicotinic acid2-methylnicotinic acid2-methylnicotinic acid
Solvent Conc. H₂SO₄Conc. H₂SO₄Conc. H₂SO₄
Nitrating Agent Conc. HNO₃Conc. HNO₃Conc. HNO₃
Temperature 0-5 °C0-5 °C0-5 °C
Addition Time 30 min2-3 hours4-6 hours
Reaction Time 2 hours2 hours2 hours
Typical Yield 85-90%80-85%75-80%
Guide 3: Effective Product Isolation and Purification

Problem: Low recovery and/or insufficient purity of this compound after work-up.

Causality: The product's solubility characteristics and the presence of impurities can complicate isolation and purification. Inefficient precipitation, co-precipitation of impurities, or degradation during work-up can all contribute to this issue.

Troubleshooting Protocol:

  • Quenching and Precipitation:

    • The reaction is typically quenched by carefully adding the reaction mixture to ice water. The rate of addition and the degree of agitation are crucial for obtaining a precipitate with good filterability.

    • Ensure the final pH of the quenched mixture is in the optimal range for complete precipitation of the product while keeping impurities in solution.

  • Washing:

    • Wash the filter cake with cold deionized water to remove residual acids and water-soluble impurities.

    • Consider an additional wash with a non-polar organic solvent to remove any organic, non-polar impurities.

  • Recrystallization:

    • If the purity is still insufficient, perform a recrystallization.

    • Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. Common solvents for similar compounds include ethanol, methanol, or mixtures with water.[11]

  • Drying:

    • Dry the final product under vacuum at a controlled temperature to avoid thermal degradation.

III. Visualizations and Workflows

Experimental Workflow: From Starting Material to Pure Product

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start 2-Methylnicotinic Acid dissolution Dissolution in Conc. H₂SO₄ start->dissolution nitration Nitration with Mixed Acid (HNO₃/H₂SO₄) (0-5 °C) dissolution->nitration quench Quench on Ice Water nitration->quench filtration Filtration quench->filtration washing Washing with Cold Water filtration->washing crude Crude Product washing->crude recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization drying Vacuum Drying recrystallization->drying end_product Pure 2-Methyl-5- nitronicotinic Acid drying->end_product

Caption: A typical workflow for the synthesis and purification of this compound.

Logical Relationship: Troubleshooting Decision Tree for Low Yield

troubleshooting_tree start Low Yield Observed check_conversion Check IPC for Starting Material Conversion start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete High complete Complete Conversion check_conversion->complete Low cause_incomplete1 Increase Reaction Time or Temperature incomplete->cause_incomplete1 cause_incomplete2 Verify Nitrating Agent Concentration incomplete->cause_incomplete2 check_impurities Check IPC for Impurity Profile complete->check_impurities high_impurities High Impurities check_impurities->high_impurities Yes low_impurities Low Impurities check_impurities->low_impurities No cause_impurities1 Decrease Temperature high_impurities->cause_impurities1 cause_impurities2 Reduce Nitrating Agent Stoichiometry high_impurities->cause_impurities2 check_workup Review Work-up Procedure low_impurities->check_workup

Caption: A decision tree to diagnose and address low yield issues during production.

IV. References

  • Nitration reaction safety . (2024). YouTube. 3

  • Modi, R., & Modi, S. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree . STM Journals. 1

  • Notes on Environmental Concerns of Nitration . Unacademy. 4

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone . (2023). MDPI. 2

  • Grewer, T. (1994). Runaway reaction hazards in processing organic nitrocompounds . IChemE Symposium Series. 10

  • Process for preparation of nitropyridine derivatives . (2010). Google Patents. 12

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones . (2024). MDPI. 13

  • Electronic Supplementary Information . The Royal Society of Chemistry. 9

  • Nitropyridines, Their Synthesis and Reactions . ResearchGate. 5

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine . ResearchGate. 6

  • Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate . Benchchem. 11

  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-5-nitroaniline Hydrate . Benchchem. 7

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column . SIELC Technologies. 8

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methyl-5-nitronicotinic Acid and 5-nitronicotinic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the reactivity of 2-Methyl-5-nitronicotinic acid and 5-nitronicotinic acid, two key heterocyclic building blocks in medicinal chemistry. Understanding the nuanced differences in their chemical behavior is paramount for researchers and drug development professionals in designing efficient synthetic routes and optimizing lead compounds. This document moves beyond a simple cataloging of properties to explain the underlying electronic and steric factors that govern their reactivity, supported by established chemical principles and illustrative experimental protocols.

Introduction: Key Scaffolds in Medicinal Chemistry

Nicotinic acid derivatives are privileged structures in drug discovery, forming the core of numerous therapeutic agents. The introduction of a nitro group, as seen in 5-nitronicotinic acid, significantly alters the electronic properties of the pyridine ring, making it a versatile intermediate for further functionalization. The addition of a methyl group, as in this compound, introduces further electronic and steric modifications, leading to distinct reactivity profiles. This guide will dissect these differences to inform rational synthetic design.

Table 1: Physicochemical Properties of this compound and 5-nitronicotinic Acid

PropertyThis compound5-nitronicotinic acid
Molecular Formula C₇H₆N₂O₄C₆H₄N₂O₄
Molecular Weight 182.13 g/mol 168.11 g/mol
CAS Number 59290-81-22047-49-6
Appearance Off-white to pale yellow solidWhite to pale yellow solid

Comparative Reactivity Analysis: Electronic and Steric Effects

The reactivity of these two molecules is primarily dictated by the interplay of the electron-withdrawing nitro group, the electron-donating methyl group (in the case of the 2-methyl derivative), and the inherent electronic nature of the pyridine ring.

Electronic Effects

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The strongly electron-withdrawing nitro group at the 5-position further depletes the electron density of the ring, particularly at the ortho and para positions (2, 4, and 6 positions). This deactivation makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SₙAr) and less reactive towards electrophilic aromatic substitution.

In this compound, the methyl group at the 2-position acts as an electron-donating group through an inductive effect and hyperconjugation. This electron donation partially counteracts the electron-withdrawing effect of the nitro group, leading to a higher electron density on the pyridine ring compared to 5-nitronicotinic acid.

This difference in electron density has a profound impact on the reactivity of the carboxylic acid group. The electron-donating methyl group in this compound increases the electron density on the carbonyl carbon of the carboxylic acid, making it a weaker electrophile. Conversely, the absence of this donating group in 5-nitronicotinic acid results in a more electrophilic carbonyl carbon, and thus, a more reactive carboxylic acid.

Steric Effects

The presence of the methyl group at the 2-position in this compound introduces significant steric hindrance around the adjacent carboxylic acid group at the 3-position. This steric bulk can impede the approach of nucleophiles, such as alcohols or amines, to the carbonyl carbon, thereby slowing down reactions like esterification and amidation. In contrast, the carboxylic acid group in 5-nitronicotinic acid is sterically unencumbered, allowing for easier access by nucleophiles.

Reactivity in Key Synthetic Transformations

The electronic and steric differences outlined above manifest in the relative reactivity of these two compounds in common synthetic transformations.

Nucleophilic Acyl Substitution: Esterification and Amidation

Prediction: 5-nitronicotinic acid is expected to be more reactive towards nucleophilic acyl substitution than this compound.

Rationale:

  • Electronic Factor: The carbonyl carbon of 5-nitronicotinic acid is more electrophilic due to the unmitigated electron-withdrawing effect of the nitro group and the pyridine nitrogen.

  • Steric Factor: The absence of a substituent at the 2-position in 5-nitronicotinic acid allows for unhindered attack of nucleophiles on the carbonyl carbon. The methyl group in this compound presents a significant steric barrier.

Experimental Protocol: Comparative Fischer Esterification

This protocol can be used to experimentally validate the predicted difference in reactivity.

FischerEsterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Acid Nicotinic Acid Derivative (1.0 equiv) Mix Combine and stir Acid->Mix Alcohol Methanol (solvent/reagent) Alcohol->Mix Catalyst Conc. H₂SO₄ (catalyst) Catalyst->Mix Reflux Reflux for 8-12 h Mix->Reflux Cool Cool to RT Reflux->Cool Evaporate Reduce volume Cool->Evaporate Neutralize Neutralize with NaHCO₃ Evaporate->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Ester Methyl Ester Product Concentrate->Ester

Caption: Workflow for Fischer Esterification.

Procedure:

  • In two separate round-bottom flasks, place this compound (1.0 equiv) and 5-nitronicotinic acid (1.0 equiv), respectively.

  • To each flask, add methanol (20 volumes) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).

  • Heat both reaction mixtures to reflux and monitor the progress of the reactions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular time intervals.

  • Upon completion, cool the mixtures to room temperature, and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the products by column chromatography on silica gel.

Expected Outcome: The reaction with 5-nitronicotinic acid is expected to proceed at a faster rate and may give a higher yield in the same timeframe compared to the reaction with this compound.

Nucleophilic Aromatic Substitution (SₙAr)

The highly electron-deficient nature of the pyridine ring in both molecules, particularly at the positions ortho and para to the nitro group, makes them potential substrates for SₙAr reactions, provided a suitable leaving group is present at one of these activated positions (e.g., a halogen).

Prediction: The pyridine ring of 5-nitronicotinic acid is more susceptible to nucleophilic attack than that of this compound.

Rationale: The electron-donating methyl group in this compound slightly reduces the electrophilicity of the pyridine ring, making it less reactive towards nucleophiles compared to the unsubstituted analog.

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Resonance Stabilized Anion) A->B Nucleophilic Attack C Product + Leaving Group B->C Loss of Leaving Group

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Synthesis of Starting Materials

The accessibility of these compounds is also a key consideration for their application.

Synthesis of 5-nitronicotinic acid: This compound can be synthesized by the nitration of nicotinic acid. However, direct nitration can be challenging and may require harsh conditions. A common route involves the oxidation of 3-methyl-5-nitropyridine.

Synthesis of this compound: The synthesis of this derivative is more complex. One potential route involves a multi-step sequence starting from a suitably substituted pyridine precursor, followed by the introduction of the nitro and carboxylic acid functionalities. A reported method involves the synthesis of ethyl 2-methyl-5-nitronicotinate, which can then be hydrolyzed to the desired acid.

Conclusion and Recommendations

For drug development professionals, the choice between these two building blocks will depend on the specific synthetic strategy and the desired properties of the target compound. If rapid diversification at the carboxylic acid position is the primary goal, 5-nitronicotinic acid is the superior choice. If the introduction of a methyl group at the 2-position is structurally important for biological activity or for tuning pharmacokinetic properties, then the lower reactivity of this compound must be taken into account, and more forcing reaction conditions may be required for transformations at the carboxylic acid.

A Comparative Guide to Catalysts for the Formation of 2-Methyl-5-nitronicotinic Acid Amide

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry. Among the vast array of amide-containing molecules, 2-Methyl-5-nitronicotinic acid amide stands out as a crucial intermediate in the development of various pharmaceutical agents. The efficiency, selectivity, and environmental impact of its synthesis are paramount. This guide provides an in-depth comparison of common and emerging catalytic systems for the formation of this key amide, offering researchers, scientists, and drug development professionals a comprehensive resource for methodological selection and optimization.

Introduction: The Challenge of Amide Bond Formation

The direct condensation of a carboxylic acid, such as this compound, with an amine is a thermodynamically favorable but kinetically slow process, necessitating the activation of the carboxylic acid.[1] This has traditionally been achieved using stoichiometric coupling reagents, which, while effective, often generate significant waste and can be costly.[2] The pursuit of catalytic methods that are more atom-economical and environmentally benign is a central theme in contemporary chemical research.[3] This guide will explore and compare three distinct catalytic approaches for the synthesis of this compound amide from this compound and a generic primary amine (R-NH₂).

Stoichiometric Coupling Reagents: The Established Workhorses

Carbodiimide-Based Reagents (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxybenzotriazole (HOBt), is one of the most widely used coupling systems.[1] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by HOBt to generate a more stable active ester, which is less prone to racemization and reacts cleanly with the amine to form the desired amide.[1][4]

Comparative Performance:

Catalyst SystemCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)AdvantagesDisadvantages
EDC·HCl / HOBt1.2 equiv.DMF0 to RT1285Cost-effective, well-established, water-soluble byproductStoichiometric waste, potential for racemization, HOBt has explosive properties

Experimental Protocol: Synthesis using EDC/HOBt

  • To a round-bottom flask, add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.).

  • Dissolve the mixture in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.[1]

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound amide.

Reaction Workflow: EDC/HOBt Mediated Amidation

EDC_HOBt_Workflow CarboxylicAcid This compound O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea + EDC EDC EDC ActiveEster HOBt Active Ester O_acylisourea->ActiveEster + HOBt HOBt HOBt Amide 2-Methyl-5-nitronicotinic Acid Amide ActiveEster->Amide Amine Amine (R-NH2) Urea EDC Byproduct (Water-soluble)

Caption: Workflow for EDC/HOBt mediated amide formation.

Uronium/Aminium Salt-Based Reagents (HATU)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a third-generation coupling reagent known for its high efficiency and rapid reaction rates, especially for sterically hindered substrates.[5][6] The mechanism involves the formation of a highly reactive OAt-active ester from the carboxylic acid.[7][8] The nitrogen atom in the HOAt ring is believed to accelerate the coupling step through a neighboring group effect.[7]

Comparative Performance:

Catalyst SystemCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)AdvantagesDisadvantages
HATU1.1 equiv.DMFRT295High yields, fast reactions, low racemization, effective for hindered substratesHigh cost, stoichiometric waste

Experimental Protocol: Synthesis using HATU

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DMF.

  • Add DIPEA (2.0 equiv.) and stir for 5 minutes at room temperature.

  • Add HATU (1.1 equiv.) and stir for another 10 minutes to form the active ester.

  • Add the amine (1.1 equiv.) to the reaction mixture.

  • Stir at room temperature for 2 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure amide.

Reaction Mechanism: HATU-Mediated Amidation

HATU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) CarboxylicAcid->Carboxylate + Base Base Base (DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU TMU Tetramethylurea Amide Amide (R-CONHR') ActiveEster->Amide + Amine ActiveEster->TMU Amine Amine (R'-NH2) BoronicAcid_Cycle cluster_inputs Inputs cluster_outputs Outputs Catalyst ArB(OH)2 Intermediate1 Acyloxyboronic Acid Intermediate Catalyst->Intermediate1 + RCOOH - H2O Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R'NH2 Intermediate2->Catalyst - Amide Amide Amide Intermediate2->Amide

References

A Comparative Guide to a Validated HPLC Method for the Quantification of 2-Methyl-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-Methyl-5-nitronicotinic acid. Designed for researchers, analytical scientists, and drug development professionals, this document provides not only a step-by-step protocol but also a deep dive into the scientific rationale behind the methodological choices. Furthermore, it offers an objective comparison with alternative analytical technologies, supported by established validation principles from the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic organic compound whose accurate quantification is critical, whether it appears as a pharmaceutical intermediate, a potential impurity, or a final active pharmaceutical ingredient (API). In the pharmaceutical industry, the validation of analytical methods is a regulatory requirement and an essential component of quality assurance, ensuring that the measurements are reliable, reproducible, and fit for their intended purpose.[1]

This guide details a robust Reversed-Phase HPLC (RP-HPLC) method coupled with UV detection, a workhorse technique in most quality control laboratories due to its balance of speed, sensitivity, and cost-effectiveness.[3][4] We will explore the development of this method and the rigorous validation process that underpins its trustworthiness.

Proposed HPLC Method: Chromatographic Conditions and Rationale

The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation, peak symmetry, and sensitivity for the target analyte.

ParameterConditionRationale
Instrument HPLC System with UV/Vis or DAD DetectorStandard equipment in analytical labs, providing reliable quantification. A Diode Array Detector (DAD) is preferred for its ability to assess peak purity.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for moderately polar aromatic compounds like this compound. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)A reversed-phase elution. The acidic pH of the buffer suppresses the ionization of the carboxylic acid group on the analyte, ensuring it is in a single, non-ionized form. This leads to increased retention, sharper peaks, and improved reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing efficient separation within a reasonable timeframe.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures stable retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength 265 nmThis wavelength is selected based on the UV absorbance maximum (λmax) of the nitroaromatic chromophore, providing optimal sensitivity for the analyte.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overload, contributing to sharp, well-defined peaks.
Diluent Mobile PhaseUsing the mobile phase as the diluent for standards and samples ensures compatibility with the chromatographic system and promotes good peak shape.

The Validation Workflow: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following workflow, based on ICH Q2(R1) guidelines, establishes the performance characteristics of the proposed HPLC method.[5][6]

HPLC_Validation_Workflow cluster_params Validation Parameters start Start: Method Development protocol Define Validation Protocol & Acceptance Criteria start->protocol specificity Specificity / Selectivity (Forced Degradation, Placebo) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ (Signal-to-Noise) protocol->lod_loq robustness Robustness (Varying Parameters) protocol->robustness sst System Suitability Test (SST) (Pre-run check) protocol->sst report Compile Validation Report sst->report end Method Approved for Routine Use report->end

Caption: Workflow for HPLC method validation according to ICH guidelines.

Detailed Experimental Protocols for Validation

A. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][6]

  • Protocol:

    • Prepare solutions of a placebo (formulation matrix without the API).

    • Prepare a solution of the this compound reference standard.

    • Spike the placebo with the reference standard.

    • Subject the analyte to forced degradation conditions (e.g., acid, base, oxidation, heat, light).

    • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The analyte peak should be free from interference from any placebo components or degradation products. Peak purity analysis (using a DAD) should pass, and there should be baseline resolution between the analyte and any adjacent peaks.

B. Linearity and Range Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[3]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the expected sample concentration.[5]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

C. Accuracy Accuracy is the closeness of the test results to the true value. It is often determined by spike recovery studies.[2][3]

  • Protocol:

    • Prepare a placebo mixture.

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

    • Analyze the spiked samples and calculate the percentage of the analyte recovered.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

D. Precision Precision expresses the degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at two levels: repeatability and intermediate precision.[3][5]

  • Protocol (Repeatability - Intra-day):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze all samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Protocol (Intermediate Precision - Inter-day):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both studies.

  • Acceptance Criteria: The %RSD should be not more than 2.0%.

E. Limits of Detection (LOD) and Quantification (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3]

  • Protocol (Based on Signal-to-Noise Ratio):

    • Prepare and inject a series of increasingly dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria: The LOQ concentration must exhibit acceptable precision and accuracy.

F. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

  • Protocol:

    • Analyze a standard solution while making small variations to parameters such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • Mobile phase organic composition (± 2%)

    • Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations, demonstrating the method's reliability during routine use.

Summary of Validation Performance Data (Hypothetical)
Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observedNo co-elution at analyte RtPass
Linearity (r²) 0.9998≥ 0.999Pass
Range 80 - 120 µg/mL80% - 120% of targetPass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability) %RSD = 0.85%≤ 2.0%Pass
Precision (Intermediate) %RSD = 1.10%≤ 2.0%Pass
LOD 0.1 µg/mLS/N ≈ 3:1Pass
LOQ 0.3 µg/mLS/N ≈ 10:1Pass
Robustness System suitability passed under all varied conditionsSST criteria metPass

Comparison with Alternative Analytical Methods

While the validated HPLC-UV method is robust and suitable for routine quality control, other techniques offer different advantages and may be more appropriate for specific applications like bioanalysis or trace impurity profiling.[7]

Method_Comparison HPLC_UV HPLC-UV Principle: Reversed-Phase Separation, UV Absorbance Pros: Robust, cost-effective, widely available, simple operation. Cons: Moderate sensitivity, potential for interference in complex matrices. LC_MS LC-MS/MS Principle: Separation + Mass-to-Charge Ratio Detection Pros: Very high sensitivity & selectivity, structural confirmation. Ideal for bioanalysis and trace impurities. Cons: High cost (instrument & maintenance), complex operation, matrix effects. IC Ion Chromatography (IC) Principle: Ion-Exchange Separation, Conductivity Detection Pros: Excellent for separating multiple ionic species and organic acids. Cons: Requires specialized columns/systems, mobile phase limitations. GC_MS GC-MS Principle: Volatility-based Separation + Mass Detection Pros: Excellent for volatile compounds. Cons: Requires derivatization for non-volatile analytes like nicotinic acids, which adds complexity and potential for error.

Caption: Comparison of HPLC-UV with alternative analytical techniques.

Performance Attribute Comparison
AttributeHPLC-UV (Proposed Method)LC-MS/MSIon Chromatography (IC)GC-MS
Selectivity GoodExcellentGood to ExcellentExcellent (with derivatization)
Sensitivity (LOQ) ~0.3 µg/mLng/mL to pg/mL~mg/L to µg/Lng/mL (with derivatization)
Speed Moderate (5-15 min)Moderate to FastModerate to SlowFast (post-derivatization)
Cost per Sample LowHighMediumMedium
Instrument Cost LowHighMediumMedium
Ease of Use HighLow to MediumMediumLow (due to derivatization)
Best Application Routine QC, Assay, PurityBioanalysis, Trace Impurity, Metabolite IDAnalysis of multiple organic acidsVolatile compound analysis

Conclusion

The described RP-HPLC method with UV detection provides a reliable, accurate, and precise tool for the quantification of this compound. The comprehensive validation protocol, grounded in ICH guidelines, confirms its suitability for routine use in a quality control environment. While more sensitive techniques like LC-MS/MS exist and are superior for applications requiring ultra-trace level detection, the proposed HPLC method stands as the most practical and cost-effective choice for its intended purpose of assay and purity determination in pharmaceutical manufacturing. Its robustness ensures consistent performance, making it a cornerstone of analytical quality assurance.

References

A Spectroscopic Guide to the Synthesis of 2-Methyl-5-nitronicotinic Acid: From Precursors to Product

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a detailed spectroscopic comparison of 2-Methyl-5-nitronicotinic acid and its key precursors, 3-Picoline and 2-Methyl-5-nitropyridine. Designed for researchers, chemists, and drug development professionals, this document provides an in-depth analysis of the structural transformations occurring during synthesis, as evidenced by Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By understanding the distinct spectral signatures of each compound, researchers can effectively monitor reaction progress, verify product identity, and ensure the purity of their synthesized materials.

Synthetic Pathway Overview

The synthesis of this compound is a two-step process commencing with 3-Picoline (also known as 3-methylpyridine). The first step involves the electrophilic nitration of the pyridine ring to yield 2-Methyl-5-nitropyridine. The electron-donating methyl group directs the incoming nitro group primarily to the positions ortho and para to it, with the 5-position being a common outcome under controlled conditions.[1][2] The subsequent step is the oxidation of the methyl group to a carboxylic acid, a transformation that can be achieved using strong oxidizing agents, to produce the final product.[3][4]

Synthetic_Pathway P1 3-Picoline (3-Methylpyridine) P2 2-Methyl-5-nitropyridine P1->P2 Nitration (HNO₃/H₂SO₄) FP This compound P2->FP Oxidation (e.g., KMnO₄)

Caption: Synthetic route from 3-Picoline to this compound.

Spectroscopic Analysis of Precursors

A thorough understanding of the precursors' spectra is fundamental to identifying the changes that signify a successful reaction.

Precursor 1: 3-Picoline (3-Methylpyridine)

3-Picoline is a simple substituted pyridine.[5] Its spectroscopic features provide a baseline for our analysis.

  • FT-IR Spectroscopy: The spectrum is dominated by C-H stretching vibrations from the aromatic ring and the methyl group. Aromatic C=C and C=N stretching bands are also characteristic.

  • ¹H NMR Spectroscopy: The spectrum shows distinct signals for the aromatic protons and a singlet for the methyl protons. The chemical shifts of the ring protons are influenced by the nitrogen heteroatom and the methyl substituent.

  • Mass Spectrometry (EI-MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (93.13 g/mol ).[6]

Precursor 2: 2-Methyl-5-nitropyridine

The introduction of a nitro group (NO₂) dramatically alters the electronic environment of the pyridine ring, leading to significant and predictable changes in its spectra.

  • FT-IR Spectroscopy: The most telling change is the appearance of two strong absorption bands corresponding to the nitro group: one for the asymmetric stretching vibration (~1520-1550 cm⁻¹) and another for the symmetric stretch (~1340-1350 cm⁻¹).[7]

  • ¹H NMR Spectroscopy: The strongly electron-withdrawing nitro group deshields the aromatic protons, causing their signals to shift downfield (to a higher ppm value) compared to 3-Picoline. The relative positions of the remaining ring protons will also change based on their proximity to the new substituent.

  • Mass Spectrometry (EI-MS): The molecular ion peak will shift to reflect the increased mass due to the addition of the NO₂ group (C₆H₆N₂O₂, MW: 138.12 g/mol ).[8]

Spectroscopic Analysis of this compound

The final oxidation step converts the methyl group into a carboxylic acid, introducing new functional groups with highly characteristic spectroscopic signatures. The molecular formula is C₇H₆N₂O₄ with a molecular weight of 182.13 g/mol .[9][10]

  • FT-IR Spectroscopy: The key diagnostic signals are a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong, sharp peak for the C=O (carbonyl) stretch around 1700-1730 cm⁻¹. The nitro group stretches remain present.

  • ¹H NMR Spectroscopy: The most significant change is the disappearance of the methyl singlet (~2.3 ppm) and the appearance of a new, very broad singlet far downfield (often >10 ppm) for the acidic proton of the carboxylic acid. The aromatic protons will experience further shifts due to the new electron-withdrawing carboxyl group.

  • ¹³C NMR Spectroscopy: A new signal will appear in the downfield region (~165-185 ppm), which is characteristic of a carbonyl carbon in a carboxylic acid.

  • Mass Spectrometry (EI-MS): The molecular ion peak will correspond to the final product's molecular weight (182.13 g/mol ).[9] Fragmentation patterns will likely show the loss of CO₂ (44 Da) or the COOH group (45 Da).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic changes observed during the synthesis, providing a clear guide for reaction monitoring.

Table 1: Key FT-IR Spectral Changes (cm⁻¹)

Functional Group3-Picoline2-Methyl-5-nitropyridineThis compoundRationale for Change
N-O Asymmetric Stretch Absent~1520-1550~1520-1550Introduction of the nitro group.
N-O Symmetric Stretch Absent~1340-1350~1340-1350Introduction of the nitro group.
C=O Stretch AbsentAbsent~1700-1730Formation of the carboxylic acid.
O-H Stretch (Carboxylic) AbsentAbsent2500-3300 (broad)Formation of the carboxylic acid.
C-H Stretch (Methyl) ~2950~2950AbsentOxidation of the methyl group.

Table 2: Key ¹H NMR Chemical Shift Changes (ppm)

Proton3-Picoline (CDCl₃)[11]2-Methyl-5-nitropyridineThis compoundRationale for Change
-CH₃ ~2.32~2.6DisappearedOxidation of the methyl group to a carboxyl group.
Aromatic Protons ~7.1-8.5Shifted downfieldFurther downfield shiftsDeshielding effect of the electron-withdrawing NO₂ and COOH groups.
-COOH AbsentAbsent>10 (broad)Appearance of the highly deshielded carboxylic acid proton.

Table 3: Mass Spectrometry Molecular Ion (M⁺) Peaks

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected M⁺ Peak (m/z)
3-Picoline C₆H₇N93.13[5]93
2-Methyl-5-nitropyridine C₆H₆N₂O₂138.12[8]138
This compound C₇H₆N₂O₄182.13[9]182

Experimental Protocols & Workflow

Adherence to standardized protocols is crucial for obtaining reproducible and high-quality spectroscopic data.

General Spectroscopic Workflow

The following diagram illustrates a self-validating workflow for sample analysis and data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Prep Prepare Sample (Dissolve in appropriate solvent) FTIR Acquire FT-IR Spectrum (ATR or KBr pellet) Prep->FTIR NMR Acquire NMR Spectra (¹H, ¹³C) Prep->NMR MS Acquire Mass Spectrum (e.g., GC-MS or Direct Infusion) Prep->MS Analyze Process & Analyze Spectra FTIR->Analyze NMR->Analyze MS->Analyze Compare Compare with Precursor Data & Reference Spectra Analyze->Compare Confirm Confirm Structure & Purity Compare->Confirm

Caption: General workflow for spectroscopic characterization and comparison.

Detailed Methodologies

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small, representative sample of the solid compound (or a drop of the liquid for 3-Picoline) is placed directly onto the ATR crystal.

  • Causality: ATR is chosen for its minimal sample preparation and ease of use, providing high-quality data for both liquids and solids.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences.

    • Place the sample on the crystal and apply pressure with the anvil to ensure good contact.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz (or higher field) NMR spectrometer.

  • Sample Preparation:

    • ¹H NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for precursors, DMSO-d₆ for the final acid to observe the labile proton).

    • ¹³C NMR: Dissolve 20-50 mg of the sample in ~0.6 mL of the deuterated solvent.

  • Causality: DMSO-d₆ is often required for carboxylic acids as it slows the exchange of the acidic proton, allowing for its observation. Higher sample concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform shimming to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

    • Acquire spectra using standard pulse sequences. Reference the spectra to the residual solvent peak or an internal standard like TMS.

Mass Spectrometry (MS)

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source, or a direct infusion ESI-MS.

  • Sample Preparation (GC-MS): Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or ethyl acetate.

  • Causality: GC-MS is ideal for volatile and thermally stable compounds like the precursors, providing both retention time and mass data. For the less volatile carboxylic acid, direct infusion Electrospray Ionization (ESI-MS) might be a better alternative.

  • Data Acquisition (GC-MS with EI):

    • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250 °C and use an oven program (e.g., start at 80 °C, ramp to 280 °C at 15 °C/min) to ensure separation and elution.

    • MS Conditions: Set the ionization energy to the standard 70 eV. Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).

Conclusion

The transformation of 3-Picoline into this compound is characterized by distinct and predictable changes across various spectroscopic techniques. By monitoring the disappearance of the methyl group signals and the appearance of characteristic peaks for the nitro and carboxylic acid functionalities, researchers can confidently track the synthesis, confirm the identity of their target molecule, and assess its purity. This guide provides the foundational data and protocols to leverage spectroscopy as a powerful tool in synthetic chemistry.

References

A Comparative Guide to the Biological Activities of 2-Methyl-5-nitronicotinic Acid and its Non-Nitrated Analog, 2-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the pyridine ring, a core component of nicotinic acid (Vitamin B3), serves as a privileged scaffold for drug design. Its derivatives have yielded a wide array of therapeutic agents. The strategic modification of this scaffold can dramatically alter the biological profile of the resulting molecule. This guide provides an in-depth, comparative analysis of two such derivatives: 2-Methylnicotinic acid and its nitrated counterpart, 2-Methyl-5-nitronicotinic acid.

While 2-Methylnicotinic acid has been noted for its anti-inflammatory properties, the introduction of a nitro group at the 5-position is hypothesized to not only modulate this activity but also introduce new pharmacological effects, particularly antimicrobial actions. The nitro group is a potent electron-withdrawing moiety and a well-known pharmacophore that can be bio-reduced within target cells to produce cytotoxic reactive species.[1][2] This guide will dissect the known biological activities of the parent compound, extrapolate the probable activities of its nitrated analog based on established principles and data from related nitroaromatic compounds, and provide robust experimental protocols for a head-to-head comparison.

Our objective is to offer researchers and drug development professionals a clear, evidence-based perspective on how a single, strategic chemical modification—nitration—can unlock new therapeutic potential.

Physicochemical Properties: A Foundational Comparison

The introduction of a nitro group significantly alters the physicochemical properties of the parent molecule, influencing its solubility, polarity, and electronic distribution. These changes are fundamental to its interaction with biological targets.

Property2-Methylnicotinic AcidThis compound
CAS Number 3222-56-8[3][4]59290-81-2[5]
Molecular Formula C₇H₇NO₂[4]C₇H₆N₂O₄
Molecular Weight 137.14 g/mol [4]182.13 g/mol
Appearance White to off-white powder[3]-
Structure 2-Methylnicotinic acid structurethis compound structure

Biological Activity Profile of 2-Methylnicotinic Acid

2-Methylnicotinic acid, the non-nitrated analog, is recognized primarily for its anti-inflammatory capabilities. Its mechanism of action is thought to be multifaceted, involving the inhibition of key inflammatory pathways.[3]

  • Anti-Inflammatory Action : It has been shown to possess anti-inflammatory properties, which may be attributed to its ability to inhibit prostaglandin synthesis.[3] Prostaglandins are lipid compounds that are critical mediators of inflammation. Furthermore, it may prevent the development of autoimmune responses by blocking the receptor activity of T-cells and subsequent production of inflammatory cytokines.[3]

  • Pharmaceutical Intermediate : Beyond its intrinsic activity, 2-Methylnicotinic acid is a versatile intermediate in organic synthesis.[6] It serves as a foundational building block for the synthesis of more complex molecules, including potential anti-malarial, antibacterial, and anti-cancer drugs.[6]

Predicted Biological Activity Profile of this compound

Direct experimental data on the biological activity of this compound is limited. However, based on the well-documented role of the nitro group in analogous structures, we can construct a highly probable activity profile. The nitro group is a key feature in numerous established therapeutic agents and is known to confer potent biological effects.[7]

  • Antimicrobial Potential : The presence of a nitro group on an aromatic ring is strongly associated with antimicrobial activity.[1][2] This is exemplified in drugs like metronidazole (a 5-nitroimidazole) and nitrofurantoin. The proposed mechanism involves the enzymatic reduction of the nitro group under the hypoxic conditions often found in microbial environments. This reduction generates reactive nitroso and hydroxylamine intermediates or a nitro radical anion, which can indiscriminately damage microbial DNA, proteins, and other macromolecules, leading to cell death.[1][8] Studies on derivatives of the related compound, 2-methyl-5-nitro-6-phenylnicotinohydrazide, have demonstrated both antibacterial and antifungal properties, supporting the hypothesis that this compound would exhibit similar activities.[9][10]

  • Modulated Anti-Inflammatory and Anticancer Activity : The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets. Research on other nitro-substituted pyridine derivatives, such as 5-nitropicolinic acid, has revealed promising anti-inflammatory and anticancer activities in their metal complexes.[11] Similarly, studies on 2-substituted 1-methyl-5-nitroindazolinones have underscored the critical role of the 5-nitro group for their potent anti-inflammatory effects, which include the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as COX-2.[12][13]

The Nitro Group: A Mechanistic Deep Dive

The functional and biological divergence between the two molecules is almost entirely attributable to the nitro group. Its influence is twofold: electronic modification and bioreductive activation.

G cluster_0 Cellular Environment (Hypoxic) Nitro_Compound This compound (R-NO₂) Nitroreductase Microbial Nitroreductases Nitro_Compound->Nitroreductase Enzymatic Reduction Radical Nitro Radical Anion (R-NO₂⁻) Nitroreductase->Radical Reactive_Species Cytotoxic Intermediates (e.g., R-NHOH, R-NO) Radical->Reactive_Species Further Reduction Damage Damage to DNA, Proteins, Lipids Reactive_Species->Damage Death Microbial Cell Death Damage->Death

Caption: Proposed bioreductive activation of this compound.

This bioreductive pathway is largely absent for the non-nitrated analog, 2-Methylnicotinic acid, providing a clear mechanistic rationale for the predicted difference in antimicrobial efficacy.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized differences in biological activity, a suite of standardized, self-validating assays is required. The following protocols provide a robust framework for a direct, head-to-head comparison.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of each compound against a panel of pathogenic bacteria.

Causality: The MIC value is a quantitative measure of a compound's potency in inhibiting microbial growth. A lower MIC indicates higher potency. This assay directly tests the hypothesis that the nitrated compound possesses superior antimicrobial activity.

Methodology: Broth Microdilution

  • Preparation of Compounds: Prepare stock solutions of this compound and 2-Methylnicotinic acid in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use a panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Grow bacterial cultures to the logarithmic phase and dilute to a standardized concentration of ~5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).

  • Assay Plate Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_workflow Antimicrobial MIC Assay Workflow A Prepare Compound Stock Solutions C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacteria B->D C->D E Incubate Plate (37°C, 24h) D->E F Read Plate & Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: In Vitro Anti-inflammatory Activity Assay

Objective: To quantify and compare the ability of each compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of NO via the iNOS enzyme. A compound that reduces NO production is considered anti-inflammatory. This assay will test whether the nitro group enhances the known anti-inflammatory effect of the parent molecule.

Methodology: Nitric Oxide Inhibition in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each test compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include control wells (cells only, cells + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Conclusion and Future Directions

This guide delineates a clear distinction in the anticipated biological profiles of 2-Methylnicotinic acid and its 5-nitro derivative. While 2-Methylnicotinic acid presents a platform of moderate anti-inflammatory activity, the incorporation of a nitro group is strongly predicted to introduce a potent antimicrobial dimension. This is based on the established role of the nitro group as a bioreductive pharmacophore, a mechanism unavailable to the parent compound. Furthermore, the electron-withdrawing properties of the nitro group may also enhance the molecule's anti-inflammatory potential.

The provided experimental protocols offer a direct and robust pathway to validate these hypotheses. For researchers in drug discovery, this compound represents a compelling lead structure. Its synthesis from a readily available starting material makes it an attractive candidate for further investigation and derivatization in the pursuit of novel anti-infective and anti-inflammatory agents. The execution of direct comparative studies is the essential next step in unlocking the full therapeutic potential of this intriguing molecule.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Methyl-5-nitronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitronicotinic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid functionality on the pyridine scaffold allows for a diverse range of subsequent chemical modifications. These compounds are key intermediates in the synthesis of various pharmaceuticals, including antiviral agents like Nevirapine, and other biologically active molecules.[1][2][3]

The synthesis of these derivatives, however, can present challenges, particularly concerning the control of regioselectivity during nitration and the often harsh conditions required. This guide provides a comparative overview of synthetic strategies for this compound derivatives, focusing on alternative reagents and methodologies to the conventional nitration of a pre-formed pyridine ring. We will explore both the established methods and novel, multicomponent approaches, providing experimental data and protocols to aid researchers in selecting the most suitable route for their specific needs.

Strategy 1: Nitration of a Pre-formed 2-Methylnicotinic Acid Scaffold (The Conventional Approach)

The most traditional approach to synthesizing this compound derivatives involves the direct nitration of a 2-methylnicotinic acid precursor. This method relies on the generation of the highly electrophilic nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid.

Mechanism of Action: Electrophilic Aromatic Substitution

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Concentrated sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion.[4] The pyridine ring, being an electron-deficient system, is generally deactivated towards electrophilic attack. However, the presence of activating groups and careful control of reaction conditions can favor the desired substitution. The directing effects of the existing substituents on the ring determine the position of the incoming nitro group. For 2-methylnicotinic acid, the substitution is directed to the 5-position.

Conventional Reagents: Mixed Acid (HNO₃/H₂SO₄)

The combination of concentrated nitric acid and sulfuric acid is the most common nitrating agent used in both laboratory and industrial settings.[5] While effective, this method has several drawbacks, including the use of highly corrosive and hazardous acids, the generation of significant acidic waste, and the potential for over-nitration or side reactions if not carefully controlled.[6]

Experimental Protocol: Synthesis of a Representative 5-Nitronicotinic Acid Derivative

The following protocol is adapted from the synthesis of a similar compound, 6-methoxy-5-nitronicotinic acid, and illustrates the general procedure for mixed-acid nitration of a substituted nicotinic acid.[7]

Materials:

  • 2-Methylnicotinic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized water

Procedure:

  • In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add 2-methylnicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the solid has dissolved, begin the dropwise addition of concentrated nitric acid. Maintain the internal temperature between 5-10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the solid product using a Büchner funnel and wash with cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum to obtain this compound.

Strategy 2: De Novo Synthesis of the Pyridine Ring (Alternative Approach)

An increasingly popular alternative to the functionalization of a pre-existing ring is the construction of the desired substituted pyridine scaffold from acyclic precursors. This approach offers the advantage of installing the required functional groups in a more controlled and often more convergent manner. Multicomponent reactions are particularly powerful in this regard.

A. Multicomponent Synthesis of 2-Methyl-5-nitro-6-phenylnicotinic Acid Derivatives

A notable example is the multicomponent synthesis of ethyl 2-methyl-5-nitro-6-phenylnicotinate.[8] This reaction brings together several simple starting materials in a one-pot procedure to construct the complex pyridine ring with the desired substituents already in place.

Mechanism of Action: Cyclocondensation Cascade

This reaction likely proceeds through a cascade of condensation and cyclization reactions, conceptually similar to a Hantzsch-type synthesis.[1][5][9][10] The enamine, generated in situ, reacts with an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization to yield the final pyridine product. The nitro group is introduced as part of one of the starting materials, thus avoiding a separate nitration step.

Experimental Protocol: Multicomponent Synthesis of Ethyl 2-methyl-5-nitro-6-phenylnicotinate

The following protocol is based on the synthesis of ethyl 2-methyl-5-nitro-6-phenylnicotinate.[8]

Materials:

  • Benzaldehyde

  • Nitromethane

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • A mixture of benzaldehyde, nitromethane, ethyl acetoacetate, and ammonium acetate in ethanol is heated under reflux.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the product.

B. Hantzsch Dihydropyridine Synthesis and Subsequent Oxidation

The Hantzsch pyridine synthesis is a classic multicomponent reaction that can be adapted to produce a variety of substituted pyridines.[1][5][9][10] In the context of the target molecule, one could envision a reaction between a nitro-containing aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia source to form a dihydropyridine intermediate. Subsequent oxidation would then yield the aromatic this compound derivative.

Reagents for Oxidation (Aromatization):

  • Nitric acid

  • Ferric chloride[5]

  • Potassium permanganate[5]

  • Manganese dioxide

Comparison of Synthetic Strategies

FeatureStrategy 1: Nitration of Pre-formed RingStrategy 2: De Novo Ring Synthesis (Multicomponent)
Starting Materials 2-Methylnicotinic acid, Nitric Acid, Sulfuric AcidSimple acyclic precursors (e.g., aldehydes, β-ketoesters, nitroalkanes, ammonia source)
Reagent Hazards Highly corrosive and strong oxidizing acidsGenerally lower hazard starting materials, though some may be flammable or toxic
Waste Generation Significant acidic wasteLess acidic waste, primarily solvent and by-products of condensation
Control of Regioselectivity Dependent on directing effects of existing substituents; risk of isomersHigh, as substituents are incorporated from the start
Step Economy Fewer steps if starting material is readily availableOften one-pot, highly step-economical
Versatility Limited to the functionalization of the available pyridine coreHigh, a wide variety of derivatives can be accessed by changing the components
Reported Yields Variable, often moderate to good for activated systemsGenerally good to excellent for optimized reactions[8]

Visualization of Synthetic Workflows

Synthetic_Strategies cluster_0 Strategy 1: Nitration cluster_1 Strategy 2: De Novo Synthesis 2-Methylnicotinic Acid 2-Methylnicotinic Acid Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4) 2-Methylnicotinic Acid->Mixed Acid (HNO3/H2SO4) Nitration This compound This compound Mixed Acid (HNO3/H2SO4)->this compound Acyclic Precursors Acyclic Precursors Multicomponent Reaction Multicomponent Reaction Acyclic Precursors->Multicomponent Reaction Cyclocondensation This compound Derivative This compound Derivative Multicomponent Reaction->this compound Derivative

Caption: Comparison of the two main synthetic strategies.

Alternative Nitrating Agents

  • Acetyl nitrate: Prepared from nitric acid and acetic anhydride, it is a milder nitrating agent than mixed acid.

  • Nitronium tetrafluoroborate (NO₂BF₄): A stable salt of the nitronium ion that can be used in organic solvents, avoiding the need for strong acids.

  • Dinitrogen pentoxide (N₂O₅): A powerful nitrating agent, particularly in its anhydrous form.

  • Metal nitrates with a catalyst: For example, iron(III) nitrate has been used for the decarboxylative nitration of α,β-unsaturated acids.

Conclusion

The synthesis of this compound derivatives can be approached in two fundamentally different ways: the functionalization of a pre-existing pyridine ring or the de novo construction of the ring. The conventional mixed-acid nitration is a well-established method but comes with significant environmental and safety concerns. Alternative strategies, particularly multicomponent reactions, offer a more elegant and efficient approach, allowing for the direct construction of highly functionalized pyridine rings from simple, acyclic precursors. While a direct comparison of alternative nitrating agents for 2-methylnicotinic acid is hampered by a lack of specific data, the exploration of milder and more selective reagents remains a promising area of research. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-5-nitronicotinic Acid: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitronicotinic acid is a key substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and drug development. Its structural motifs are present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest for researchers and process chemists. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each method's performance. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale laboratory research or large-scale manufacturing.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical transformations. The most common strategies involve functional group interconversions on a pre-existing pyridine ring. This guide will focus on a comparative analysis of two primary, logically sound approaches:

  • Direct Nitration of 2-Methylnicotinic Acid: This method involves the electrophilic substitution of a nitro group onto the pyridine ring of 2-methylnicotinic acid. The regioselectivity of this reaction is a key consideration.

  • Oxidation of 2,3-Dimethyl-5-nitropyridine: This approach starts with a readily available lutidine derivative and involves the selective oxidation of one of the methyl groups to a carboxylic acid.

A third, multi-step strategy involving the synthesis and subsequent hydrolysis of an ester intermediate, such as ethyl 2-methyl-5-nitronicotinate, will also be discussed as a viable alternative, particularly for purification purposes.

Method 1: Direct Nitration of 2-Methylnicotinic Acid

This is arguably the most direct route to the target molecule, leveraging the principles of electrophilic aromatic substitution. The methyl group at the 2-position is an activating group, while the carboxylic acid at the 3-position is a deactivating group. The nitration is expected to occur at the 5-position, which is meta to the deactivating carboxylic acid and para to the activating methyl group.

Reaction Scheme:

Mechanistic Considerations:

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. The pyridine nitrogen is protonated under these strongly acidic conditions, which further deactivates the ring towards electrophilic attack. However, the reaction is still feasible, and the directing effects of the existing substituents guide the regioselectivity. The nitration of aromatic compounds is a well-established reaction, and its mechanism is extensively documented[1].

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the nitration of similar aromatic compounds.[1][2]

  • Preparation of the Nitrating Mixture: In a dry, round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add 15 mL of concentrated sulfuric acid. Slowly add 15 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 13.7 g (0.1 mol) of 2-methylnicotinic acid in 50 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-methylnicotinic acid over a period of 1-2 hours. The internal temperature must be carefully maintained between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with copious amounts of ice-cold water until the washings are neutral to pH paper. The crude this compound can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture. Dry the purified product under vacuum.

Benchmarking Data:

ParameterPerformance
Yield Reported yields for similar nitrations are often in the range of 80-90%.[3]
Purity High purity can be achieved after recrystallization.
Scalability This method is highly scalable, but requires careful temperature control due to the exothermic nature of the reaction.
Safety The use of concentrated nitric and sulfuric acids requires stringent safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE). The reaction is highly exothermic and can run away if not properly controlled.
Cost The reagents (nitric acid, sulfuric acid, and 2-methylnicotinic acid) are relatively inexpensive and readily available.

Pros and Cons:

  • Pros: High atom economy, direct route, and use of inexpensive reagents.

  • Cons: Highly hazardous reaction conditions, potential for side product formation (over-nitration or nitration at other positions), and the need for careful temperature control.

Method 2: Oxidation of 2,3-Dimethyl-5-nitropyridine

This method starts from 2,3-dimethyl-5-nitropyridine and relies on the selective oxidation of the methyl group at the 3-position to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent commonly used for this transformation. The key challenge in this approach is achieving the desired regioselectivity, as the methyl group at the 2-position is also susceptible to oxidation.

Reaction Scheme:

Mechanistic Considerations:

The oxidation of alkyl groups on aromatic rings by potassium permanganate is a complex process believed to involve a free-radical mechanism at the benzylic-like position. The reaction is typically performed in an aqueous solution under neutral or alkaline conditions. The selectivity for the oxidation of the 3-methyl group over the 2-methyl group can be influenced by steric and electronic factors, though achieving high selectivity can be challenging.

Detailed Experimental Protocol:

This protocol is based on a similar oxidation of 3,5-dimethylpyridine.[4]

  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 15.2 g (0.1 mol) of 2,3-dimethyl-5-nitropyridine in 500 mL of water.

  • Oxidation: Gently heat the suspension to 40-50 °C. Slowly add 31.6 g (0.2 mol) of potassium permanganate in small portions over a period of 4-5 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature within the desired range.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 50 °C for an additional 12-16 hours, or until the purple color of the permanganate has disappeared. The formation of a brown precipitate of manganese dioxide (MnO₂) indicates the progress of the reaction.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide by vacuum filtration. Wash the filter cake with hot water.

  • Isolation and Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure. Cool the concentrated solution in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Benchmarking Data:

ParameterPerformance
Yield The yield for the oxidation of 3,5-dimethylpyridine is reported to be around 59.4%.[4] The yield for the target reaction may be lower due to potential side reactions.
Purity Purity can be good after recrystallization, but the crude product may contain the di-acid and unreacted starting material.
Scalability The reaction is scalable, but the handling of large quantities of potassium permanganate and the filtration of manganese dioxide can be cumbersome on a large scale.
Safety Potassium permanganate is a strong oxidizer and should be handled with care. The reaction can be exothermic.
Cost Potassium permanganate is a relatively inexpensive oxidizing agent. The cost of the starting material, 2,3-dimethyl-5-nitropyridine, will influence the overall cost-effectiveness.

Pros and Cons:

  • Pros: Utilizes a common and powerful oxidizing agent.

  • Cons: Potential for low regioselectivity leading to a mixture of products, the formation of a large amount of solid waste (MnO₂), and potentially moderate yields.

Alternative Route: Synthesis via an Ester Intermediate

A third strategy involves the preparation of an ester of this compound, typically the ethyl or methyl ester, followed by hydrolysis to the final product. This approach can be advantageous for purification, as esters are often more easily purified by distillation or chromatography than the corresponding carboxylic acids. A known method for the final hydrolysis step has been reported with a high yield.[5]

Reaction Scheme:

Detailed Experimental Protocol for Hydrolysis:

This protocol is for the hydrolysis of ethyl 2-methyl-5-nitronicotinate.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 21.0 g (0.1 mol) of ethyl 2-methyl-5-nitronicotinate in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water.

  • Hydrolysis: Heat the reaction mixture under reflux for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Dilute the solution with 200 mL of water and slowly neutralize to pH 5 with solid sodium bicarbonate. A precipitate will form.

  • Purification: Cool the mixture in an ice bath and collect the precipitate by filtration. Wash the solid with cold water and dry to obtain this compound. The reported yield for this step is 85.7%.[5]

Benchmarking Data (for the hydrolysis step):

ParameterPerformance
Yield 85.7%[5]
Purity High purity is achievable.
Scalability This hydrolysis step is easily scalable.
Safety Standard laboratory precautions for handling acids are required.
Cost The cost will depend on the synthesis of the starting ester.

Pros and Cons:

  • Pros: High-yielding final step, and the ester intermediate can be purified to a high degree before hydrolysis.

  • Cons: This is a multi-step synthesis, which reduces the overall yield and increases the number of unit operations. The synthesis of the starting ester, ethyl 2-methyl-5-nitronicotinate, adds to the complexity and cost.

Comparative Analysis and Discussion

Synthetic MethodStarting MaterialKey ReagentsReported YieldKey AdvantagesKey Disadvantages
Direct Nitration 2-Methylnicotinic AcidHNO₃, H₂SO₄~80-90% (estimated)Direct, high atom economy, inexpensive reagentsHazardous, requires strict temperature control, potential for isomers
Oxidation 2,3-Dimethyl-5-nitropyridineKMnO₄~60% (estimated)Uses a common oxidizing agentLow regioselectivity, significant solid waste, moderate yield
Ester Hydrolysis Ethyl 2-Methyl-5-nitronicotinateHCl, H₂O85.7% (for hydrolysis step)High-yielding final step, allows for intermediate purificationMulti-step process, lower overall yield

Workflow Visualization

The decision-making process for selecting a synthetic route can be visualized as follows:

Synthesis_Workflow cluster_options Synthetic Route Options cluster_criteria Evaluation Criteria start Define Synthesis Goal: This compound Nitration Method 1: Direct Nitration start->Nitration Directness Oxidation Method 2: Oxidation start->Oxidation Alternative Precursor Ester Method 3: Ester Hydrolysis start->Ester Purification Focus Yield High Yield? Nitration->Yield Potentially High Safety Safety Profile? Nitration->Safety Hazardous Scalability Scalability? Nitration->Scalability Good with Control Purity High Purity Needed? Nitration->Purity Good Oxidation->Yield Moderate Oxidation->Safety Moderate Oxidation->Scalability Challenging Oxidation->Purity Requires Effort Ester->Yield High (Final Step) Ester->Safety Good Ester->Scalability Good Ester->Purity Excellent end Optimal Synthesis Route Yield->end Safety->end Scalability->end Purity->end

Caption: Decision workflow for selecting a synthesis method for this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the project.

  • For rapid, small-scale synthesis where a high-throughput is desired and stringent safety measures can be implemented, Method 1 (Direct Nitration) is a compelling option due to its directness and high potential yield.

  • For process development and scale-up , where purity and safety are paramount, the multi-step approach via an ester intermediate (Method 3) is highly recommended. The ability to purify the ester intermediate effectively before the high-yielding hydrolysis step provides a robust and reliable method for obtaining high-purity final product.

  • Method 2 (Oxidation) is the least favorable of the three due to the significant challenges associated with regioselectivity and waste management. It should only be considered if the starting material, 2,3-dimethyl-5-nitropyridine, is readily and cheaply available and if a lower yield and more complex purification are acceptable.

Ultimately, this guide provides the foundational data and experimental insights to enable chemists to select and optimize the synthesis of this compound, a valuable intermediate in the pursuit of new chemical entities.

References

Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of 2-Methyl-5-nitronicotinic Acid in Diverse Assay Platforms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. The structural complexity of novel compounds, such as 2-Methyl-5-nitronicotinic acid, presents unique analytical challenges. A critical, yet often underestimated, aspect of this challenge is the potential for cross-reactivity in various analytical assays. This guide provides an in-depth comparison of how this compound is likely to behave in different assay systems, supported by established principles of analytical chemistry and biochemistry. We will explore the theoretical basis for potential cross-reactivity and provide actionable experimental protocols to empower researchers to validate their findings and ensure data integrity.

The Compound in Focus: this compound

This compound is a derivative of nicotinic acid (Vitamin B3). Its structure is characterized by a pyridine ring, a carboxylic acid group, a methyl group, and a nitro group. Each of these functional groups can influence its interaction with biological and analytical systems. The pyridine and carboxylic acid moieties provide a structural resemblance to endogenous nicotinic acid and its metabolites, creating a potential for cross-reactivity in assays designed for these related compounds. The nitro group, being strongly electron-withdrawing, can alter the electronic properties of the molecule and may be susceptible to redox reactions, a common source of assay interference.[1][2][3]

The Specter of Cross-Reactivity: Why It Matters

Comparative Analysis of Assay Platforms

The potential for this compound to exhibit cross-reactivity varies significantly across different assay platforms. This section will compare the likely performance in immunoassays, enzymatic assays, and receptor binding assays, with a concluding recommendation for a high-specificity "gold standard" method.

Immunoassays: A High-Throughput Tool with Specificity Caveats

Immunoassays, such as ELISA, are widely used for their high throughput and sensitivity. However, their specificity is entirely dependent on the binding characteristics of the antibodies used.

Potential for Cross-Reactivity: High

The structural similarity of this compound to nicotinic acid and its metabolites is a significant risk factor for cross-reactivity in immunoassays developed for these endogenous molecules.[4][5] Antibodies raised against nicotinic acid may recognize the shared pyridine-carboxylic acid core. The degree of cross-reactivity will depend on how the methyl and nitro groups influence the epitope recognized by the antibody. It is also important to note that cross-reactivity is not an intrinsic property of an antibody but can be influenced by the specific format and conditions of the immunoassay.[6][7][8]

Causality Behind Experimental Choices: To assess cross-reactivity, it is crucial to test not only the parent compound but also its potential metabolites and structurally related analogs. The choice of a competitive immunoassay format is standard for small molecule quantification and for determining cross-reactivity.

Experimental Protocol: Assessing Immunoassay Cross-Reactivity

This protocol outlines a competitive ELISA to determine the percentage cross-reactivity of this compound and its analogs with an antibody raised against nicotinic acid.

Materials:

  • Microtiter plates coated with a nicotinic acid-protein conjugate

  • Primary antibody against nicotinic acid

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Nicotinic acid standard

  • Test compounds: this compound and structural analogs

Procedure:

  • Prepare serial dilutions of the nicotinic acid standard and the test compounds in assay buffer.

  • Add a fixed concentration of the primary antibody to each well of the coated microtiter plate, along with the standard or test compound dilutions.

  • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Wash the plate 3-5 times with wash buffer.

  • Add the HRP-conjugated secondary antibody, diluted in assay buffer, to each well and incubate for 1 hour at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the nicotinic acid standard to generate a standard curve.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) for the nicotinic acid standard and for each test compound.

  • Calculate the percentage cross-reactivity using the following formula:

    % Cross-Reactivity = (IC₅₀ of Nicotinic Acid / IC₅₀ of Test Compound) x 100

Enzymatic Assays: Probing Function, Prone to Interference

Enzymatic assays are often used to measure the activity of enzymes involved in nicotinic acid metabolism or to quantify NAD⁺/NADH levels, which can be influenced by nicotinic acid derivatives.[9][10][11][12][13]

Potential for Cross-Reactivity/Interference: Moderate to High

This compound could interfere in these assays in several ways:

  • Direct Enzyme Inhibition/Activation: It might bind to the active site or an allosteric site of enzymes in the NAD⁺ salvage pathway.

  • Redox Activity: The nitro group is redox-active and could directly interact with components of colorimetric or fluorometric detection systems that rely on redox reactions, leading to false signals.[14] This is a hallmark of many Pan-Assay Interference Compounds (PAINS).[15][16][17][18][19]

  • Substrate Mimicry: It could act as a substrate for enzymes that metabolize nicotinic acid, although likely with different kinetics.

Causality Behind Experimental Choices: A counter-screen without the enzyme is essential to identify compounds that interfere directly with the detection chemistry. Testing the compound in both NAD⁺ and NADH quantification assays can help elucidate the nature of any redox-based interference.

Experimental Protocol: Evaluating Interference in a Cycling Enzymatic Assay for NAD⁺

This protocol describes a method to assess whether this compound interferes with a common NAD⁺/NADH cycling assay.

Materials:

  • NAD⁺ standard

  • Alcohol dehydrogenase

  • Lactate dehydrogenase

  • Lactate

  • MTT (tetrazolium dye)

  • Diaphorase

  • Assay buffer (e.g., Tris buffer, pH 8.0)

  • Test compound: this compound

Procedure:

  • Prepare a reaction mixture containing the assay buffer, alcohol, alcohol dehydrogenase, diaphorase, and MTT.

  • Prepare serial dilutions of the NAD⁺ standard and the test compound.

  • Set up three sets of reactions in a 96-well plate:

    • Set A (Standard Curve): Reaction mixture + NAD⁺ standard dilutions.

    • Set B (Interference Test): Reaction mixture + a fixed, low concentration of NAD⁺ + test compound dilutions.

    • Set C (Direct Interference Control): Reaction mixture (without NAD⁺) + test compound dilutions.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the absorbance at 570 nm.

Data Analysis:

  • Plot the standard curve from Set A.

  • Analyze the results from Set C. Any signal generation in the absence of NAD⁺ indicates direct interference of the test compound with the assay chemistry.

  • Analyze the results from Set B. A significant deviation from the signal of the NAD⁺ control indicates that the test compound is interfering with the enzymatic cycling reaction.

Receptor Binding Assays: Assessing Biological Interactions

These assays measure the ability of a compound to bind to a specific receptor, such as the nicotinic acid receptor GPR109A.[20][21][22][23]

Potential for Cross-Reactivity: High

Given that this compound is a derivative of nicotinic acid, it is highly probable that it will bind to nicotinic acid receptors. The methyl and nitro substitutions will influence its binding affinity and potentially its efficacy (agonist vs. antagonist activity).

Causality Behind Experimental Choices: A competitive binding assay using a radiolabeled or fluorescently-labeled known ligand is the standard method to determine the binding affinity of an unlabeled test compound. This allows for the calculation of the inhibition constant (Ki), a measure of binding affinity.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For unambiguous and highly specific quantification, LC-MS/MS is the method of choice.

Potential for Cross-Reactivity/Interference: Very Low

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity of mass spectrometry. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the mass of the intact molecule) is selected and fragmented, and a specific product ion is then detected. This combination of retention time, precursor mass, and product mass provides a very high degree of certainty in the identification and quantification of the analyte.[24][25][26][27][28][29] While interference is still possible (e.g., from isobaric metabolites that produce the same fragment), it is far less likely than in the other assay types and can often be resolved through chromatographic optimization.

Causality Behind Experimental Choices: The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation to resolve the analyte from its isomers and potential metabolites, and the mass spectrometric parameters to ensure sensitive and specific detection. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and ensuring accurate quantification.

Data Summary and Comparison

Assay TypePrinciplePotential for Cross-ReactivityKey Considerations
Immunoassay (ELISA) Antibody-antigen bindingHighDependent on antibody specificity; structural analogs are likely to cross-react.[6][7][8]
Enzymatic Assay Enzyme activity measurementModerate to HighPotential for enzyme inhibition/activation and direct interference with detection chemistry (redox activity).[15][16][17]
Receptor Binding Assay Ligand-receptor interactionHighHigh likelihood of binding to the target receptor; affinity and efficacy may vary.[20][21][22]
LC-MS/MS Chromatographic separation and mass-to-charge ratio detectionVery LowGold standard for specificity; can distinguish between structurally similar compounds.[24][25][26]

Visualizing the Concepts

Diagram 1: Potential Cross-Reactivity of this compound

G cluster_assays Assay Platforms cluster_compound Test Compound & Analogs Immunoassay Immunoassay (e.g., ELISA) Enzymatic Enzymatic Assay (e.g., NAD+/NADH) Receptor Receptor Binding Assay (e.g., GPR109A) Compound This compound Compound->Immunoassay Potential Cross-Reactivity Compound->Enzymatic Potential Cross-Reactivity Compound->Receptor Potential Cross-Reactivity LCMS LC-MS/MS (Gold Standard) Compound->LCMS Specific Quantification Analog Structural Analogs (e.g., Nicotinic Acid) Analog->Immunoassay High Potential Analog->Receptor High Potential Analog->LCMS Specific Quantification Metabolite Metabolites Metabolite->Immunoassay Potential Metabolite->Enzymatic Potential Metabolite->LCMS Specific Quantification

Caption: Logical relationships of potential cross-reactivity.

Diagram 2: Experimental Workflow for Cross-Reactivity Assessment

G start Define Test Compounds assay_selection Select Assay Platform (ELISA, Enzymatic, etc.) start->assay_selection protocol_dev Develop & Optimize Assay Protocol assay_selection->protocol_dev data_acq Perform Experiments (IC50 Determination) protocol_dev->data_acq analysis Calculate % Cross-Reactivity or Interference data_acq->analysis conclusion Report Findings & Select Appropriate Assay analysis->conclusion

Caption: Workflow for assessing compound cross-reactivity.

Conclusion and Recommendations

The unique structure of this compound, combining features of an endogenous vitamin with a potentially reactive nitro group, necessitates a thorough evaluation of its behavior in any given analytical assay. While high-throughput methods like immunoassays and enzymatic assays are valuable for initial screening, they carry a significant, predictable risk of cross-reactivity and interference.

Our core recommendation is to employ LC-MS/MS for the definitive quantification of this compound, especially in complex biological matrices. For researchers relying on other assay platforms, it is imperative to conduct rigorous validation studies, as outlined in this guide, to characterize and understand any potential cross-reactivity from the parent compound, its metabolites, and other structural analogs. By proactively addressing the challenge of cross-reactivity, the scientific community can ensure the generation of robust and reliable data, thereby accelerating the pace of research and development.

References

The Ascending Profile of 2-Methyl-5-nitronicotinic Acid Derivatives in Inflammation Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the quest for novel anti-inflammatory agents with superior efficacy and improved safety profiles is a paramount objective. Within this pursuit, derivatives of nicotinic acid have emerged as a promising class of compounds. This guide provides an in-depth technical comparison of 2-Methyl-5-nitronicotinic acid derivatives and their analogues against established non-steroidal anti-inflammatory drugs (NSAIDs), offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential.

Introduction: The Rationale for Nicotinic Acid Scaffolds in Anti-Inflammatory Drug Design

Nicotinic acid, a well-known vitamin, has a storied history in medicine, primarily for its lipid-lowering properties. However, recent research has unveiled its broader pharmacological activities, including significant anti-inflammatory effects. This has spurred the exploration of nicotinic acid derivatives as a scaffold for the development of new anti-inflammatory drugs. The core concept behind this approach is to leverage the inherent anti-inflammatory properties of the nicotinic acid moiety while modifying its structure to enhance potency, selectivity, and reduce side effects associated with traditional NSAIDs.

The introduction of a 2-methyl and a 5-nitro group to the nicotinic acid backbone, creating this compound, is a key strategic modification. These substitutions are not arbitrary; they are designed to modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding to inflammatory targets and improved pharmacokinetic profiles.

Comparative Efficacy: Benchmarking Against the Gold Standard

The true measure of a novel compound's potential lies in its performance relative to existing therapies. In the realm of anti-inflammatory drugs, NSAIDs such as ibuprofen and celecoxib serve as crucial benchmarks.

In Vitro Anti-Inflammatory Activity

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 over COX-1 is a key goal in modern anti-inflammatory drug design to minimize gastrointestinal side effects.

Recent studies have demonstrated that certain nicotinic acid derivatives exhibit potent and selective COX-2 inhibition. For instance, a novel series of nicotinic acid derivatives showed highly potent COX-2 inhibitory activity, with some compounds being equipotent to the selective COX-2 inhibitor, celecoxib.[1] Furthermore, some of these derivatives displayed a preferential inhibition of COX-2 over COX-1, a desirable characteristic for reducing the risk of gastrointestinal complications.[1]

In another compelling study, a newly synthesized isonicotinate derivative demonstrated an exceptional in vitro anti-inflammatory profile, being eight-fold more potent than ibuprofen in a reactive oxygen species (ROS) inhibition assay.[2] ROS are key signaling molecules that contribute to the inflammatory cascade.

The following table summarizes the comparative in vitro efficacy of selected nicotinic acid derivatives against standard NSAIDs.

Compound/DrugTargetIC50 (µM)Reference
Nicotinic Acid Derivative (Compound 4f) COX-2Comparable to Celecoxib[1]
Celecoxib COX-2-[1]
Nicotinic Acid Derivative (Compound 5) ROS Inhibition1.42 ± 0.1 µg/mL[2]
Ibuprofen ROS Inhibition11.2 ± 1.9 µg/mL[2]
Nicotinic Acid Derivatives (General) COX-2Potent Inhibition[3]
In Vivo Anti-Inflammatory Activity

The promising in vitro results of nicotinic acid derivatives have been corroborated by in vivo studies. The carrageenan-induced paw edema model in rats is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds.

In a study evaluating nicotinic acid derivatives, the most potent compounds were tested in this model and exhibited significant reductions in paw edema, with one compound demonstrating anti-inflammatory activity comparable to the reference drugs celecoxib, diclofenac, and indomethacin.[1] Another study highlighted that their most active compounds showed comparable inhibition of inflammatory cytokines to ibuprofen in an in vivo model.[3]

A significant advantage observed for some of these derivatives is their improved gastric safety profile. Histopathological examinations of the gastric mucosa of rats treated with these compounds revealed no ulceration, a common and serious side effect of many traditional NSAIDs.[1]

Mechanistic Insights: Beyond COX Inhibition

While COX inhibition is a primary mechanism, the anti-inflammatory effects of nicotinic acid derivatives may be more multifaceted. As mentioned, some derivatives are potent inhibitors of ROS production.[2] Furthermore, studies have shown that these compounds can modulate the levels of key inflammatory cytokines such as TNF-α and IL-6.[3] This multi-target approach could contribute to a broader and more potent anti-inflammatory effect.

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Enzymatic Pathways cluster_3 Inflammatory Mediators cluster_4 Therapeutic Intervention Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory Stimuli->Pro-inflammatory Cytokines ROS ROS Production Inflammatory Stimuli->ROS COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Reactive Oxygen Species Reactive Oxygen Species ROS->Reactive Oxygen Species Nicotinic_Acid_Derivatives 2-Methyl-5-nitronicotinic Acid Derivatives Nicotinic_Acid_Derivatives->Pro-inflammatory Cytokines Modulation Nicotinic_Acid_Derivatives->COX2 Inhibition Nicotinic_Acid_Derivatives->ROS Inhibition G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis A Animal Acclimatization & Fasting B Grouping & Drug Administration A->B C Carrageenan Injection B->C D Paw Volume Measurement C->D E Calculation of Edema & Inhibition D->E

References

Safety Operating Guide

Navigating the Disposal of 2-Methyl-5-nitronicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Initial Precautions: Understanding the Risks

Before any disposal activities commence, a thorough understanding of the potential hazards is paramount. Based on the functional groups present in 2-Methyl-5-nitronicotinic acid, the following risks should be anticipated:

  • Corrosivity: The carboxylic acid moiety renders the compound acidic. Contact can cause irritation or burns to the skin and eyes.[1]

  • Toxicity: Nitrated organic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[2] Similar nitro-containing aromatic compounds are known to be harmful.[3]

  • Reactivity: The nitro group makes the compound an oxidizing agent. It must be segregated from reducing agents and flammable materials to prevent potentially violent reactions.[4]

  • Environmental Hazard: Many organic compounds are harmful to aquatic life.[5] Therefore, direct disposal into the sanitary sewer is strictly prohibited.[6][7]

Immediate safety precautions include working in a well-ventilated area, preferably within a chemical fume hood, and wearing appropriate Personal Protective Equipment (PPE).[7][8]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[9]Protects against splashes of the acidic compound and potential projectiles from a reactive incident.
Hand Protection Nitrile or other chemically resistant gloves.[7][9]Prevents skin contact with the potentially corrosive and toxic substance.
Body Protection A flame-resistant lab coat.[9]Protects skin and clothing from spills.
Respiratory Protection A certified respirator may be necessary if handling powders or creating aerosols outside of a fume hood.[2][9]Prevents inhalation of the potentially toxic compound.

Waste Segregation and Containerization: The First Step in Disposal

Proper segregation of chemical waste is a cornerstone of laboratory safety.[4][6] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.

Key Principles for Segregation:

  • Incompatibility: Never mix this compound waste with bases, reducing agents, or flammable materials.[10] Store waste containers of acids and bases separately.[4]

  • Waste Stream: This compound should be disposed of as a non-halogenated organic acid waste.

  • Container Material: Use a container made of a material compatible with acids, such as high-density polyethylene (HDPE).[10] Avoid steel containers.[4] Ensure the container has a tightly fitting cap.[11]

The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Oxidizer, Toxic).[12]

On-Site Pre-treatment and Neutralization: A Risk-Based Approach

For small quantities of this compound waste, on-site neutralization of its acidic character may be considered to reduce its corrosivity before collection by a licensed waste disposal company. However, this procedure should only be performed by trained personnel in a controlled environment.

It is crucial to note that neutralization does not eliminate the toxicity of the nitroaromatic component. The neutralized solution must still be disposed of as hazardous waste.

Experimental Protocol: Neutralization of this compound Waste

Objective: To neutralize the acidic nature of the waste stream to minimize its corrosive hazard.

Materials:

  • This compound waste solution

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Large beaker (at least twice the volume of the waste)

  • Appropriate PPE (see Table 1)

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Place the beaker containing the waste solution on a stir plate and add a stir bar.

  • Dilution (Optional but Recommended): If the waste is concentrated, slowly dilute it by adding it to cold water. This helps to control the heat generated during neutralization.

  • Slow Addition of Base: Begin gentle stirring. Slowly and carefully add small portions of sodium bicarbonate or sodium carbonate to the acidic waste. Be prepared for foaming and gas evolution (carbon dioxide).

  • pH Monitoring: After each addition of the base, monitor the pH of the solution using pH paper or a pH meter.

  • Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[13]

  • Final Containerization: Once neutralized, transfer the solution to a properly labeled hazardous waste container for aqueous organic waste.

Disposal Pathway Decision Framework

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess_hazards Assess Hazards: - Corrosive (Acidic) - Toxic (Nitro Group) - Oxidizer start->assess_hazards ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat assess_hazards->ppe segregate Segregate Waste: - Designated, compatible container - Label clearly with chemical name and hazards ppe->segregate small_quantity Is the quantity small and suitable for in-lab pre-treatment? segregate->small_quantity neutralize Neutralize with a weak base (e.g., NaHCO3) in a fume hood to pH 6-8 small_quantity->neutralize Yes large_quantity Collect directly into a labeled 'Organic Acid Hazardous Waste' container small_quantity->large_quantity No collect_neutralized Collect neutralized solution in a labeled 'Aqueous Organic Hazardous Waste' container neutralize->collect_neutralized store Store waste container in a designated, secondary containment area away from incompatibles collect_neutralized->store large_quantity->store disposal_request Arrange for pickup by a licensed hazardous waste disposal service store->disposal_request end End: Compliant Disposal disposal_request->end

Caption: Disposal workflow for this compound.

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials for acids.

  • Neutralize (for small spills): For small spills, you can cautiously neutralize the material with a weak base like sodium bicarbonate before absorption.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Final Disposal: Professional Services

All waste containing this compound, whether neutralized or not, must be disposed of through a licensed hazardous waste management company.[14] Do not attempt to dispose of this chemical through regular trash or by evaporation in a fume hood.[8] Ensure that all containers are securely sealed and properly labeled before collection.[12]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and workplace safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-nitronicotinic acid
Reactant of Route 2
2-Methyl-5-nitronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.